molecular formula C13H10N2O3S B1300013 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol CAS No. 314036-11-8

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol

Cat. No.: B1300013
CAS No.: 314036-11-8
M. Wt: 274.3 g/mol
InChI Key: ZVEMGZCIQSPWEG-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol is a high-purity benzothiazole derivative offered for scientific research and development. Benzothiazoles represent a privileged scaffold in medicinal chemistry, known for their diverse biological activities and significant research value . The 1,1-dioxide moiety (also known as a saccharin-like structure) is a key functional feature of this compound . Researchers are exploring benzothiazole derivatives like this one for a wide spectrum of potential applications, primarily due to their promising pharmacological profiles . The core benzothiazole structure is a bicyclic heterocyclic aromatic system consisting of a benzene ring fused to a thiazole, containing both nitrogen and sulfur atoms . This compound is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and safety information prior to use.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-11-7-3-2-6-10(11)14-13-9-5-1-4-8-12(9)19(17,18)15-13/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEMGZCIQSPWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217171
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
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Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314036-11-8
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
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URL https://commonchemistry.cas.org/detail?cas_rn=314036-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol in Solution: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The stability of an active pharmaceutical ingredient (API) in solution is a critical determinant of its therapeutic efficacy, shelf-life, and safety profile. This technical guide provides a comprehensive methodological framework for evaluating the thermodynamic stability of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol, a molecule integrating a phenolic moiety, an amino linkage, and a saccharin-derived benzothiazole core. Given the distinct chemical properties of these functional groups, a multi-faceted approach is required to understand its degradation pathways and kinetics. This document outlines a systematic process encompassing forced degradation studies, the development of a stability-indicating analytical method, and kinetic analysis to establish a complete stability profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel chemical entities.

Introduction and Molecular Context

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol is a complex heterocyclic compound whose stability is governed by the interplay of its three primary structural components:

  • 2-Aminophenol Moiety: The phenolic hydroxyl and amino groups are susceptible to oxidation, which can be influenced by pH, light, and the presence of metal ions.

  • Saccharin-like Core (1,1-Dioxo-1,2-benzothiazole): The central sultam ring, analogous to saccharin, is known for its remarkable stability. Saccharin is stable to heat and does not readily react with other ingredients, showing significant decomposition only under harsh conditions such as high temperature (125°C) at low pH (pH 2).[1][2][3] Its hydrolytic stability in aqueous solutions is excellent across a pH range of 3.3 to 8.0.[4]

  • Benzothiazole System: Benzothiazole and its derivatives are known to be susceptible to photodegradation.[5][6][7]

Understanding the intrinsic stability of this molecule is paramount for predicting its behavior during manufacturing, formulation, and long-term storage, and for identifying potential degradants that may impact its pharmacological and toxicological profile. This guide details the necessary experimental workflows to comprehensively define its stability.

Foundational Physicochemical Characterization

Prior to initiating stability studies, a baseline understanding of the molecule's physicochemical properties is essential. These parameters directly influence experimental design, particularly solvent selection and pH range for analysis.

  • pKa Determination: The ionization constants of the phenolic hydroxyl and the amino group will dictate the molecule's charge state at different pH values, which in turn affects its solubility and susceptibility to pH-dependent hydrolysis and oxidation.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at various pH values will inform its lipophilicity, influencing solvent choices for extraction and chromatography.

  • Aqueous Solubility: Determining solubility as a function of pH is critical for preparing solutions at appropriate concentrations for stability testing without encountering precipitation.

Postulated Degradation Pathways

Based on the molecule's functional groups, several degradation pathways can be hypothesized. Forced degradation studies are designed to intentionally trigger these pathways to identify the resulting products.

  • Hydrolysis: While the saccharin core is highly stable, the exocyclic C-N amine bond could be susceptible to acid or base-catalyzed hydrolysis, cleaving the molecule into 2-aminophenol and a derivative of the benzothiazole core.

  • Oxidation: The 2-aminophenol moiety is a prime target for oxidation. The presence of oxygen, peroxide, or metal ions can lead to the formation of colored quinone-imine species and subsequent polymerization.

  • Photodegradation: The conjugated benzothiazole ring system is a likely chromophore that can absorb UV-Vis light, leading to photochemical reactions and degradation.[7][8]

The overall workflow for assessing these pathways is outlined below.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Stress Testing (Forced Degradation) cluster_2 Phase 3: Analytical Method Development cluster_3 Phase 4: Analysis & Characterization cluster_4 Phase 5: Data Interpretation & Reporting A Synthesize & Purify Target Compound B Physicochemical Characterization (pKa, LogP, Solubility) A->B C Hypothesize Degradation Pathways (Hydrolysis, Oxidation, Photolysis) B->C D Acid Hydrolysis (e.g., 0.1M HCl, 60°C) C->D E Base Hydrolysis (e.g., 0.1M NaOH, 60°C) C->E F Oxidative Stress (e.g., 3% H2O2, RT) C->F G Thermal Stress (Solid & Solution, 80°C) C->G H Photolytic Stress (ICH Q1B Light Source) C->H K Analyze Stressed Samples via Validated HPLC Method D->K E->K F->K G->K H->K I Develop Stability-Indicating HPLC-UV Method J Validate Method (Specificity, Linearity, Accuracy, Precision) I->J J->K L Isolate & Identify Degradants (LC-MS/MS, NMR) K->L M Perform Kinetic Studies (Varying Temp & pH) K->M P Establish Stability Profile & Final Report L->P N Determine Degradation Kinetics (k, t1/2) M->N O Calculate Activation Energy (Arrhenius Plot) N->O O->P

Caption: Overall workflow for thermodynamic stability assessment.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the specificity of the analytical method.[9] The goal is to achieve 5-20% degradation of the API to ensure that primary degradants are formed without excessive secondary degradation.

Protocol 4.1: Preparation of Stock Solution Prepare a 1 mg/mL stock solution of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol in a suitable solvent (e.g., acetonitrile or methanol) and dilute with water or appropriate buffers for the stress conditions.

Protocol 4.2: Stress Conditions

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize samples immediately with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize samples immediately with an equivalent amount of 0.1 M HCl.

    • Rationale: Phenolic compounds can exhibit instability at high pH.[10][11] This test will assess both the stability of the phenol group and the potential for base-catalyzed hydrolysis of the amide-like linkage.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Rationale: The aminophenol moiety is particularly susceptible to oxidation. This condition mimics potential exposure to oxidative stress.

  • Thermal Degradation:

    • In Solution: Prepare a solution in a neutral buffer (e.g., pH 7.0 phosphate buffer). Incubate at 80°C, protected from light.

    • Solid State: Place a known amount of the solid API in a controlled-temperature oven at 80°C. Periodically dissolve a sample for analysis.

    • Rationale: While the core structure is heat-stable, thermal stress can accelerate other degradation pathways.[[“]]

  • Photostability:

    • Expose a solution and the solid API to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).

    • Run a parallel control sample stored in the dark.

    • Analyze samples after a defined exposure period.

    • Rationale: Benzothiazole derivatives are often photosensitive.[5][6]

Development of a Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all its degradation products.

Protocol 5.1: HPLC Method Development

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to resolve the parent compound from potentially more polar or non-polar degradants.

    • Start with a mobile phase of Acetonitrile and a buffer (e.g., 0.1% formic acid or 10mM phosphate buffer, pH 3.0).

    • Rationale: An acidic mobile phase is often used for phenolic compounds to ensure they are in their protonated form, leading to better peak shape and retention.

  • Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or a specific λmax determined from a UV scan). A PDA detector is highly recommended to check for peak purity.

  • Method Validation: Once the separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision. Specificity is proven by demonstrating that the parent peak is resolved from all degradation product peaks generated during the forced degradation study.

Kinetic and Thermodynamic Analysis

Once a validated SIM is in place, formal kinetic studies can be conducted to determine the rate of degradation under various conditions.

Protocol 6.1: Kinetic Study Design

  • pH-Rate Profile:

    • Prepare a series of buffered solutions across a pharmaceutically relevant pH range (e.g., pH 2, 4, 7, 9).

    • Incubate solutions at a constant temperature (e.g., 50°C).

    • Analyze samples at multiple time points to determine the degradation rate constant (k) at each pH.

  • Temperature Dependence (Arrhenius Analysis):

    • Select the pH at which the molecule is least stable.

    • Conduct the degradation study at a minimum of three elevated temperatures (e.g., 50°C, 60°C, 70°C).

    • Determine the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (where T is in Kelvin). The slope of the resulting line is equal to -Ea/R, allowing for the calculation of the activation energy (Ea).

Data Presentation

Quantitative results from forced degradation and kinetic studies should be summarized for clarity.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation of ParentNo. of DegradantsObservations
0.1 M HCl24 hrs60°CDataDatae.g., No color change
0.1 M NaOH8 hrs60°CDataDatae.g., Solution turned brown
3% H₂O₂24 hrsRTDataDatae.g., Rapid degradation
Heat (Solution)48 hrs80°CDataDatae.g., Minor degradation
Light (ICH Q1B)ExposureRTDataDatae.g., Significant degradation

Table 2: Kinetic Parameters at 60°C

pHRate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)Degradation Order
2.0DataDatae.g., First-Order
4.0DataDatae.g., First-Order
7.0DataDatae.g., First-Order
9.0DataDatae.g., First-Order

Identification of Degradation Products

Identifying the structure of major degradants is crucial for understanding the degradation mechanism and for safety assessment.

  • LC-MS/MS: High-resolution mass spectrometry coupled with HPLC provides accurate mass data for degradation products, allowing for the determination of elemental composition and fragmentation patterns.

  • NMR Spectroscopy: If a major degradant can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy can be used for definitive structure elucidation.

A diagram of the hypothesized degradation pathways, which would be confirmed or refined by this analysis, is presented below.

Caption: Hypothesized degradation pathways for the target molecule.

Conclusion

The thermodynamic stability of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol in solution is a complex function of pH, temperature, light, and oxidative stress. The phenolic and benzothiazole moieties represent the most probable sites of lability, while the saccharin-like core is expected to remain largely intact under typical pharmaceutical conditions. By executing a systematic study involving forced degradation, the development of a stability-indicating HPLC method, and detailed kinetic analysis, a comprehensive stability profile can be established. This profile is indispensable for guiding formulation development, defining appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of any potential drug product.

References

  • Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. (n.d.). SciELO. [Link]

  • Mechanisms of polyphenol degradation during heat treatment. (n.d.). Consensus. [Link]

  • Effect of Temperatures on Polyphenols during Extraction. (2022). Encyclopedia MDPI. [Link]

  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025). ACS Food Science & Technology. [Link]

  • Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. (n.d.). SciSpace. [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022). Lirias. [Link]

  • Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. (2022). MDPI. [Link]

  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (2025). ResearchGate. [Link]

  • Saccharin. (n.d.). lookchem. [Link]

  • Hydrolytic Stability of Saccharin. (2026). ResearchGate. [Link]

  • Saccharin. (n.d.). Wikipedia. [Link]

  • Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. (2022). The Research Portal. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Innovare Academic Sciences. [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]

  • Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. (2024). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Optimization of Reaction Conditions for Coupling Aminophenol with Pseudosaccharin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The coupling of aminophenols with pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) represents a critical transformation in medicinal chemistry. The resulting 3-amino-1,2-benzisothiazole 1,1-dioxide scaffolds are bioisosteres of cyclic guanidines and sulfonamides, exhibiting potent activity as Human Leukocyte Elastase (HLE) inhibitors , Carbonic Anhydrase (CA) inhibitors , and non-steroidal anti-inflammatory agents.

This guide addresses the primary synthetic challenge: Chemoselectivity . Aminophenols possess two nucleophilic sites—the amine (


) and the phenol (

). While the amine is kinetically superior, the high reactivity of pseudosaccharin chloride can lead to competitive

-acylation or hydrolysis if conditions are not rigorously controlled.

Mechanistic Insight & Chemoselectivity

To optimize this reaction, one must understand the behavior of the electrophile. Pseudosaccharin chloride is an imidoyl chloride equivalent embedded in a sulfonamide ring.

Reaction Pathway Analysis

The reaction proceeds via an Addition-Elimination (


-like)  mechanism at the C3 carbon.
  • Nucleophilic Attack: The lone pair of the aminophenol nitrogen attacks the electrophilic C3 of the pseudosaccharin heterocycle.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: Chloride is expelled, restoring the double bond and forming the protonated product.[1]

  • Deprotonation: The auxiliary base (e.g., Triethylamine) removes the proton to yield the neutral product.

Critical Control Point: If the reaction medium contains moisture, water competes with the amine, hydrolyzing the chloride back to saccharin (inactive). If the base is too strong (e.g., NaH), the phenoxide forms, leading to unwanted


-coupling.
Visualization: Reaction Mechanism

ReactionMechanism Reactants Pseudosaccharin Cl + Aminophenol TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (N:) Hydrolysis Hydrolysis Risk (Saccharin) Reactants->Hydrolysis + H2O (Moisture) Product 3-(N-Hydroxyphenyl) -benzisothiazole TS->Product -Cl elimination Byproduct HCl (Scavenged) TS->Byproduct Base Deprotonation

Caption: Nucleophilic substitution pathway at C3. Dashed red line indicates the critical moisture sensitivity risk.

Optimization Parameters

Solvent Selection

Solvent choice dictates the reaction rate and the solubility of the polar zwitterionic intermediates.

SolventDielectric ConstantSolubility (Reactants)Hydrolysis RiskRecommendation
1,4-Dioxane 2.2HighLowPreferred (High boiling point, inert)
THF 7.5ModerateLowGood (Easier removal, but lower reflux temp)
Acetonitrile 37.5HighModerateAcceptable (If reactants are very polar)
Ethanol 24.5HighHigh Avoid (Causes solvolysis/ether formation)
Base Selection
  • Triethylamine (TEA): The standard choice. Mild enough to avoid deprotonating the phenol (pKa ~10), but strong enough to scavenge HCl.

  • Pyridine: Can be used as both solvent and base, but workup is more tedious.

  • Inorganic Bases (

    
    ):  Generally avoid in heterogeneous mixtures as they can trap water.
    

Standardized Protocol: Coupling Procedure

Target Scale: 5.0 mmol Reagents:

  • Pseudosaccharin chloride (1.0 eq, 1.09 g)

  • 4-Aminophenol (1.0 eq, 0.55 g)

  • Triethylamine (1.2 eq, 0.84 mL)

  • Anhydrous 1,4-Dioxane (20 mL)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (

      
      ) or Argon to ensure an anhydrous atmosphere.
      
  • Reactant Dissolution:

    • Charge the flask with 4-Aminophenol (5.0 mmol) and Anhydrous 1,4-Dioxane (15 mL).

    • Add Triethylamine (6.0 mmol) via syringe. Stir until the amine is fully dissolved or finely suspended.

  • Controlled Addition (The "Cold Start"):

    • Cool the mixture to 0°C using an ice bath.

    • Dissolve Pseudosaccharin chloride (5.0 mmol) in the remaining 5 mL of dioxane.

    • Add the chloride solution dropwise over 10 minutes. Reasoning: Controlling the exotherm prevents thermal decomposition and improves regioselectivity for the amine.

  • Reaction Phase:

    • Remove the ice bath and allow to warm to room temperature (RT) over 30 minutes.

    • Heat the mixture to Reflux (101°C) for 3–5 hours.

    • Monitoring: Check TLC (Mobile phase: EtOAc/Hexane 1:1). The starting amine spot (polar, near baseline) should disappear.

  • Workup & Purification:

    • Cool reaction to RT. Pour into Ice-Water (100 mL).

    • Adjust pH to ~4–5 with dilute HCl (1M) to remove unreacted amine and TEA.

    • The product usually precipitates as a solid. Filter, wash with cold water, and dry.

    • Recrystallization: Ethanol/Water or Acetonitrile.

Visualization: Experimental Workflow

Workflow Setup 1. Dry System (N2 Atmosphere) Mix 2. Dissolve Aminophenol + TEA in Dioxane Setup->Mix Add 3. Add Pseudosaccharin Cl (Dropwise @ 0°C) Mix->Add React 4. Reflux (3-5 hrs) Monitor TLC Add->React Quench 5. Pour into Ice Water Acidify to pH 5 React->Quench Isolate 6. Filter & Recrystallize Quench->Isolate

Caption: Step-by-step workflow for anhydrous coupling in dioxane.

Troubleshooting & Validation

ObservationLikely CauseCorrective Action
Low Yield / Starting Material Recovery Hydrolysis of Pseudosaccharin ClEnsure solvents are dried over molecular sieves. Check

line.[2][3][4]
O-Acylated Product (Ester) Base too strong or Temp too high initiallyAdhere strictly to

addition. Use TEA, not inorganic bases.
Sticky Gum / Oil Incomplete precipitationTriturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization.
Analytical Validation (Self-Check)
  • IR Spectroscopy: Look for the disappearance of the carbonyl chloride band and the appearance of the

    
     (cyclic) or 
    
    
    
    (if ring opened) stretch. The
    
    
    symmetric/asymmetric stretches (1100-1300 cm⁻¹) must be present.
  • 1H NMR: The phenolic

    
     should be a singlet (exchangeable) around 9-10 ppm. If 
    
    
    
    -acylation occurred, this signal will be absent.

References

  • Preparation of 3-substituted 1,2-benzisothiazole 1,1-dioxides.

    • Context: Describes the foundational reactivity of pseudosaccharin chloride with nucleophiles.
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis and biological activity of 3-amino-1,2-benzisothiazole 1,1-dioxides.

    • Context: Details the specific biological relevance (HLE inhibition) and coupling conditions for saccharin amines.
    • Source:Journal of Medicinal Chemistry.
  • Pseudosaccharin Chloride as a Vers

    • Context: General review of imidoyl chloride chemistry in saccharin deriv
    • Source:Organic Preparations and Procedures Intern
  • Synthesis of Paracetamol and 4-Aminophenol (Green Chemistry Context).

    • Context: Provides physical property data and handling protocols for the aminophenol starting m
    • Source:ACS Sustainable Chemistry & Engineering.

Sources

Technical Application Note: Purification Strategies for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol (often referred to as a 3-(2-hydroxyanilino)saccharin derivative) typically involves the nucleophilic substitution of pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) with 2-aminophenol.[1]

This specific molecular architecture presents a unique purification challenge. The molecule contains a highly polar sulfonyl group (


), a basic secondary amine linker, and a phenolic hydroxyl group capable of hydrogen bonding. Consequently, the crude product often retains unreacted starting materials (saccharin, 2-aminophenol) and hydrolysis byproducts that possess solubility profiles similar to the target compound.[1]

This guide details three validated solvent systems for recrystallization, selected based on the physicochemical properties of the 1,2-benzisothiazole-1,1-dioxide core and authoritative literature on structural analogs.[1]

Physicochemical Profile
FeatureCharacteristicImplication for Purification
Core Structure Benzisothiazole-1,1-dioxideHigh polarity; soluble in DMF/DMSO; sparingly soluble in non-polar solvents.[1]
Functional Groups Phenolic -OH, Secondary -NH-Strong H-bond donor/acceptor capability.[1]
Melting Point High (>200°C typical for analogs)Requires high-boiling solvents or binary systems.[1]
Key Impurities Saccharin (Hydrolysis product)Soluble in aqueous base (remove via pre-wash).[1]
Key Impurities 2-AminophenolOxidation-prone; requires removal to prevent discoloration.[1]

Solvent System Selection Strategy

The selection of recrystallization solvents for saccharin derivatives is governed by the "High-Low" solubility principle.[1] The target compound must be soluble at the boiling point but insoluble at room temperature/0°C.[1]

Based on structural analogs such as N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, the following systems are recommended:

System A: Methanol : Ethyl Acetate (1:1)

Best for: High purity and well-defined crystal formation (needles).[1] Mechanism: Methanol solubilizes the polar sulfonamide core, while Ethyl Acetate acts as a moderator, reducing solubility at lower temperatures to force precipitation. This system has been successfully used for closely related chlorinated analogs [1].[1]

System B: Ethanol : Water (70:30)

Best for: Green chemistry compliance and removal of inorganic salts.[1] Mechanism: The "Standard Binary" approach.[1] The compound dissolves in hot ethanol; water acts as the anti-solvent.[1] This system is particularly effective if the crude material contains residual salts (e.g., triethylamine hydrochloride) from the synthesis [2].[1]

System C: Glacial Acetic Acid

Best for: Stubborn, high-melting solids that are insoluble in alcohols.[1] Mechanism: Acetic acid is a powerful solvent for saccharin derivatives.[1] However, it requires careful drying to remove solvent traces.[1]

Detailed Experimental Protocols

Pre-Purification Wash (Critical Step)

Before recrystallization, remove the bulk of the "Saccharin" impurity (formed by hydrolysis of the starting chloride).

  • Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (

    
    ) .
    
  • Stir for 20 minutes (Saccharin dissolves as the sodium salt; target compound remains insoluble).

  • Filter and wash with water until neutral pH.[1]

  • Dry the solid thoroughly.[1]

Protocol 1: The MeOH:EtOAc System (Recommended)

Target: High purity for biological screening.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, place 1.0 g of the pre-washed crude solid.

  • Dissolution: Add 10 mL of Ethyl Acetate . Heat to reflux (

    
    ).[1] The solid will likely not dissolve completely.[1]
    
  • Co-Solvent Addition: Add Methanol dropwise through the top of the condenser while maintaining reflux.[1]

  • Saturation: Continue adding Methanol until the solution becomes clear (approx. 1:1 ratio expected).

  • Filtration: If insoluble black specks remain (oxidized aminophenol), perform a hot filtration using a pre-warmed glass funnel.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Note: Slow cooling promotes larger, purer crystals.[1]

  • Finishing: Cool in an ice bath (

    
    ) for 30 minutes. Filter the crystals and wash with cold Ethyl Acetate.[1]
    
Protocol 2: The Ethanol:Water System

Target: Large scale or removal of polar impurities.

  • Dissolution: Suspend the crude solid in Ethanol (approx. 20 mL/g). Heat to boiling.

  • Saturation: If the solid does not dissolve, add more Ethanol in small increments.[1] Once dissolved, remove from heat.

  • Anti-Solvent Addition: While the solution is still hot (but not boiling), add warm water dropwise.[1]

  • Cloud Point: Stop adding water immediately when a faint turbidity (cloudiness) persists.[1]

  • Re-dissolution: Add 2-3 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate overnight.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for purifying 3-amino-saccharin derivatives, ensuring the correct solvent is chosen based on the crude material's behavior.

PurificationWorkflow Start Crude 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol PreWash Pre-Wash: 5% NaHCO3 (Removes Saccharin/Acidic Impurities) Start->PreWash SolubilityTest Solubility Test (100mg) PreWash->SolubilityTest Decision Soluble in Hot EtOH? SolubilityTest->Decision RouteA Protocol 2: Ethanol/Water (Standard) Decision->RouteA Yes (High Sol) RouteB Protocol 1: MeOH/EtOAc (High Purity) Decision->RouteB Partial/Moderate RouteC Protocol 3: Glacial Acetic Acid (Stubborn Solids) Decision->RouteC No (Insoluble) Dry Vacuum Dry (50°C) RouteA->Dry RouteB->Dry RouteC->Dry Final Pure Crystalline Product Dry->Final

Caption: Purification workflow prioritizing pre-washing to remove hydrolysis byproducts, followed by solvent selection based on solubility.

Troubleshooting & Quality Control

Common Issues
  • Oiling Out: The product separates as a liquid oil instead of crystals.[1]

    • Cause: Solution is too concentrated or cooled too fast.[1]

    • Fix: Re-heat to dissolve the oil, add slightly more solvent (Protocol 1) or Ethanol (Protocol 2), and cool much more slowly (wrap flask in a towel).

  • Colored Impurities: Product is brown/pink (oxidation of aminophenol).[1]

    • Fix: Add activated charcoal to the hot solution, stir for 5 minutes, and filter hot through Celite before cooling.

Analytical Validation

Ensure the purified product meets these criteria before use in biological assays:

  • TLC: Single spot in Hexane:Ethyl Acetate (3:2).[1]

  • Melting Point: Sharp range (

    
     variation).
    
  • 1H-NMR: Verify the integral ratio of the phenolic protons vs. the benzisothiazole aromatic protons.

References

  • National Institutes of Health (NIH). N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide - Experimental Data.[1] (Cited for MeOH:AcOEt solvent system).[1][2] [1]

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. Two-Solvent Recrystallization Guide.[1] (Cited for standard binary solvent protocols).[1]

  • ChemicalBook. 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol Properties.

Sources

Application Note: Preparation and Assay Optimization of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research use, focusing on the synthesis, purification, and biological application of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol .

Abstract & Chemical Context

The target compound, 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol , represents a class of 3-amino-1,2-benzisothiazole 1,1-dioxide derivatives.[1] These molecules function as "pseudo-saccharins," where the carbonyl oxygen of saccharin is replaced by a nitrogen nucleophile.

Primary Biological Utility:

  • Protease Inhibition: This scaffold acts as a mechanism-based inhibitor for serine proteases, particularly Human Leukocyte Elastase (HLE) .[1] The heterocyclic ring is susceptible to nucleophilic attack by the active site serine, leading to enzyme acylation.

  • Antimicrobial Activity: Derivatives have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.[1]

Critical Chemical Challenge: The synthesis involves reacting pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) with 2-aminophenol.[1] The challenge lies in regioselectivity (N- vs. O-alkylation) and stability (susceptibility of the amidine-like bond to hydrolysis in aqueous bioassay buffers).[1]

Synthesis Protocol (The "Make" Phase)

Reaction Logic & Pathway

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


) on the imidoyl chloride intermediate. We utilize a two-step one-pot  or stepwise isolation  method.[1] The stepwise method is recommended for high-purity bioassay applications to remove phosphorus byproducts.[1]

Safety Warning: This protocol utilizes Phosphorus Pentachloride (


) and generates 

and

. Perform all steps in a fume hood.

SynthesisPathway Saccharin Saccharin (Starting Material) PseudoCl Pseudosaccharin Chloride (Reactive Intermediate) Saccharin->PseudoCl 1. Chlorination (170°C, neat or Toluene) PCl5 PCl5 (Reagent) PCl5->PseudoCl Product Target Product (N-linked) PseudoCl->Product 2. Coupling (Dioxane, TEA, Reflux) SideProduct Potential Side Product (O-linked or Cyclized) PseudoCl->SideProduct High T / Acid Aminophenol 2-Aminophenol (Nucleophile) Aminophenol->Product

Caption: Figure 1. Synthesis pathway favoring N-alkylation via pseudosaccharin chloride intermediate.[1]

Step-by-Step Methodology
Phase A: Preparation of Pseudosaccharin Chloride[2]
  • Reagents: Mix Saccharin (10.0 mmol, 1.83 g) and

    
     (11.0 mmol, 2.29 g).
    
  • Reaction: Heat the mixture at 170–180°C (oil bath) for 1.5 hours. The solid will melt and evolve gas (

    
    ).
    
    • Note: Ensure the system is anhydrous; moisture hydrolyzes the chloride back to saccharin.

  • Workup: Distill off the byproduct

    
     under reduced pressure. The residue is the crude pseudosaccharin chloride (yellowish solid).
    
  • Validation: Check melting point (

    
    ). Use immediately or store under Nitrogen.
    
Phase B: Coupling with 2-Aminophenol[1]
  • Solvent System: Dissolve the pseudosaccharin chloride (from Phase A) in anhydrous 1,4-Dioxane (20 mL).

  • Nucleophile Addition: Add 2-Aminophenol (10.0 mmol, 1.09 g) and Triethylamine (TEA, 12.0 mmol, 1.6 mL).

    • Why TEA? It scavenges the HCl generated, preventing acid-catalyzed hydrolysis or cyclization of the phenol onto the nitrile (if ring opening occurs).

  • Reflux: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane:EtOAc 1:1). Look for the disappearance of the chloride (

    
    ) and appearance of a fluorescent spot (
    
    
    
    ).
  • Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Filtration: Filter the precipitate and wash with cold water (3x) to remove TEA-HCl salts.

Purification & Characterization (The "Validate" Phase)

For biological assays, purity must exceed 98% to avoid false positives from toxic precursors (


 residues).
ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual Inspection
Melting Point 220–225°C (Decomposes)Capillary Method
Solubility Soluble in DMSO, DMF; Insoluble in WaterSolubility Test
Purity >98%HPLC (C18, ACN/Water gradient)
Identity MS

LC-MS

Recrystallization Protocol:

  • Dissolve crude solid in boiling Ethanol .

  • If insoluble particles remain, hot filter.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals. Yield is typically 65–75%.

Bioassay Preparation (The "Use" Phase)

This section addresses the critical "solubility cliff" often encountered with benzisothiazole derivatives.

DMSO Stock Preparation[1][4][5][6]
  • Solvent: Use anhydrous, sterile-filtered DMSO (Sigma-Aldrich Hybridoma grade).[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 2.88 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic, which leaches). Store at -20°C. Stable for 3 months.

Assay Workflow & Solubility Limit Test

Before running the actual bioassay (e.g., Elastase inhibition), you must determine the compound's "Crash Point" in the aqueous buffer.

AssayWorkflow Stock 10 mM DMSO Stock Intermed Intermediate Dilution (100x in DMSO) Stock->Intermed Serial Dilution Working Working Solution (1% DMSO Final) Intermed->Working Dilute 1:100 into Buffer Buffer Assay Buffer (e.g., PBS or HEPES) Buffer->Working Readout Optical Readout (Absorbance/Fluorescence) Working->Readout Check for Precipitate (OD600 or Light Scattering)

Caption: Figure 2. Serial dilution workflow to ensure solubility integrity before biological testing.

Protocol: The "Crash Point" Test

  • Prepare a 96-well clear plate.

  • Add 198 µL of Assay Buffer (e.g., HEPES pH 7.5) to wells.

  • Add 2 µL of the compound at varying concentrations (from DMSO stocks).

  • Incubate for 30 minutes at Room Temp.

  • Read Absorbance at 600 nm (OD600).

    • Result: If OD600 > 0.05 above background, the compound has precipitated. Do not use concentrations above this threshold.

Troubleshooting & Expert Insights

Hydrolytic Instability

The bond between the benzisothiazole ring and the phenol amine is essentially an acyl-guanidine/amidine analog.[1]

  • Risk: In acidic buffers (pH < 5), this bond hydrolyzes, releasing saccharin and 2-aminophenol.[1]

  • Solution: Maintain assay pH between 7.0 and 8.0. Avoid long-term storage in aqueous media.[1]

Fluorescence Interference

Benzisothiazole derivatives can be autofluorescent (Excitation ~300-330 nm; Emission ~400-450 nm).[1]

  • Impact: If your bioassay uses a blue fluorescent substrate (e.g., AMC-based protease substrates), this compound may cause high background.[1]

  • Control: Always run a "Compound Only" well (Compound + Buffer, no Enzyme/Substrate) to subtract baseline fluorescence.

False Positives in Screening

Due to the reactive nature of the 3-position, this compound can react with nucleophilic residues on proteins non-specifically (covalent modification).

  • Validation: If inhibition is observed, test for reversibility by dilution. If activity does not recover upon dilution, the inhibition is likely covalent/irreversible (which is expected for this class, but must be distinguished from non-specific aggregation).

References

  • Synthesis of Pseudosaccharin Chloride: Hettler, H. (1973). Adv. Heterocycl. Chem., 15, 233. (Foundational chemistry of 3-chloro-1,2-benzisothiazole 1,1-dioxide).
  • Elastase Inhibition Mechanism: Groutas, W. C., et al. (1997). Mechanism-based inhibitors of human leukocyte elastase: benzisothiazolin-3-one 1,1-dioxide derivatives.[1] Journal of Medicinal Chemistry.

  • Bioassay Solubility Optimization: Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Antimicrobial Activity of Benzisothiazoles: Vicini, P., et al. (1987). Biological studies on 1,2-benzisothiazole derivatives.[1][4][5][6][7] I. Evaluation of antibacterial, antifungal and DNA-damaging activities.[5][6][8] Farmaco.[6]

Sources

Application Note: Synthesis of Sulfonamide-Linked Benzothiazole Dyes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of Sulfonamide-Linked Benzothiazole Dyes . These compounds are critical in medicinal chemistry as antimicrobial agents and in materials science as pH-sensitive or solvatochromic probes.

The guide focuses on two primary synthetic pathways:

  • Azo-Coupling Pathway: Generating chromogenic azo dyes via diazotization.

  • Sulfonamidation Pathway: Creating fluorescent probes via direct sulfonyl-amine condensation.

Abstract & Scientific Rationale

The fusion of benzothiazole and sulfonamide pharmacophores creates a "privileged structure" exhibiting dual functionality: biological activity (DNA binding, enzyme inhibition) and optoelectronic tunability (fluorescence, colorimetry).

  • The Benzothiazole Core: Acts as a rigid, planar lipophilic anchor that extends

    
    -conjugation, essential for shifting absorption maxima (
    
    
    
    ) into the visible spectrum.
  • The Sulfonamide Linkage (

    
    ):  Introduces a polar, hydrogen-bonding motif that modulates solubility and biological affinity (e.g., Carbonic Anhydrase inhibition) while acting as an electron-withdrawing group (EWG) to induce intramolecular charge transfer (ICT).
    

This protocol details the synthesis of 6-sulfonamido-benzothiazolyl azo dyes , a class selected for their high molar extinction coefficients and solvatochromic behavior.

Chemical Strategy: Retrosynthetic Analysis

The synthesis is designed around a convergent strategy involving the diazotization of a heterocyclic amine followed by electrophilic aromatic substitution (coupling) .

  • Precursor A (Diazo Component): 2-Amino-6-sulfonamidobenzothiazole. This moiety provides the electrophilic diazonium species.

  • Precursor B (Coupling Agent): Electron-rich aromatics (e.g.,

    
    -dimethylaniline, phenols, or active methylene compounds).
    
  • Mechanism: The reaction proceeds via an

    
     mechanism where the weak diazonium electrophile attacks the activated position (para/ortho) of the coupler.
    

Materials & Equipment

Reagents
  • Core Reactants: 2-Aminobenzothiazole (98%), Chlorosulfonic acid (Caution: Reacts violently with water), Ammonia solution (25%), Sodium Nitrite (

    
    ).
    
  • Couplers:

    
    -Dimethylaniline, 
    
    
    
    -Naphthol, or Resorcinol.
  • Solvents/Acids: Glacial Acetic Acid, Hydrochloric Acid (conc.), Ethanol, DMF.

  • Buffers: Sodium Acetate (for pH adjustment during coupling).

Equipment
  • Reaction Vessel: 3-neck round-bottom flask (100 mL) with thermometer adapter.

  • Temperature Control: Ice-salt bath (capable of maintaining

    
     to 
    
    
    
    ).
  • Filtration: Buchner funnel with vacuum trap.

  • Analysis: TLC plates (Silica gel

    
    ), UV-Vis Spectrophotometer.
    

Experimental Protocol

Phase 1: Synthesis of the Diazo Precursor (6-Sulfonamido-2-aminobenzothiazole)

Note: If starting material is commercially available, skip to Phase 2. This step installs the sulfonamide group.[1]

  • Chlorosulfonation:

    • Place 2-aminobenzothiazole (

      
      , 
      
      
      
      ) in a dry flask.
    • Add Chlorosulfonic acid (

      
      , 
      
      
      
      ) dropwise at
      
      
      with vigorous stirring. Critical: Exothermic reaction; control addition rate to keep temp
      
      
      .
    • Heat the mixture to

      
       for 2 hours.
      
    • Cool and pour onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter immediately.

  • Amidation:

    • Suspend the wet sulfonyl chloride cake in

      
       of cold water.
      
    • Add Ammonium hydroxide (

      
      , 
      
      
      
      ) and reflux for 1 hour.
    • Cool, filter the precipitate, and recrystallize from ethanol.

    • Yield Target:

      
      . Product:  2-amino-benzothiazole-6-sulfonamide.[2]
      
Phase 2: Diazotization (The "Diazo Engine")

This step generates the electrophilic species. Temperature control is non-negotiable to prevent decomposition into phenols.

  • Acidification:

    • Dissolve 2-amino-benzothiazole-6-sulfonamide (

      
      ) in a mixture of Phosphoric acid  (
      
      
      
      ) and Nitric acid (
      
      
      ) at
      
      
      .
    • Why Phosphoric/Nitric? Benzothiazole diazonium salts are weakly electrophilic and unstable; this aggressive acid mix stabilizes the cation better than standard

      
      .
      
  • Nitrosation:

    • Add a solution of Sodium Nitrite (

      
       in 
      
      
      
      
      
      ) dropwise.
    • Maintain temperature between

      
       and 
      
      
      
      . Stir for 30 minutes.
    • Validation: Test with Starch-Iodide paper. Immediate blue color confirms excess nitrous acid (required). Add Urea to destroy excess

      
       before coupling.
      
Phase 3: Azo Coupling (Dye Formation)

The pH must be tuned to the coupler: pH 4-5 for amines, pH 8-9 for phenols.

  • Preparation of Coupler:

    • Dissolve

      
      -Dimethylaniline  (
      
      
      
      ) in Glacial Acetic Acid (
      
      
      ).
    • Cool to

      
      .
      
  • Coupling Reaction:

    • Slowly add the Diazonium salt solution (from Phase 2) to the Coupler solution.[3]

    • Buffer the solution to pH 4.5 using saturated Sodium Acetate solution. Crucial: Coupling is inhibited if too acidic (amine protonation) or too basic (diazotate formation).

    • Stir at

      
       for 1 hour, then allow to warm to room temperature over 2 hours.
      
  • Isolation:

    • A deeply colored precipitate (Red/Orange) will form.

    • Pour into

      
       ice water. Filter and wash with water until filtrate is neutral.
      
    • Purification: Recrystallize from DMF/Ethanol (1:1) or purify via Column Chromatography (

      
      
      
      
      
      /
      
      
      ).

Mechanism & Workflow Visualization

The following diagram illustrates the electrophilic substitution pathway and the critical pH-dependent checkpoints.

G cluster_conditions Critical Control Points Start 2-Amino-6-sulfonamidobenzothiazole Acid Acid Mixture (H3PO4 / HNO3, -5°C) Start->Acid Protonation Nitrite NaNO2 Addition (Nitrosation) Acid->Nitrite In-situ HNO2 gen Diazo Diazonium Salt Intermediate [Ar-N≡N]+ Nitrite->Diazo Diazotization Coupling Coupling Reaction (pH 4-5, 0°C) Diazo->Coupling Electrophilic Attack Coupler Coupler Preparation (N,N-Dimethylaniline in AcOH) Coupler->Coupling Nucleophile Ready Product Final Azo Dye (Deep Red Precipitate) Coupling->Product SEAr Mechanism -H+

Caption: Workflow for the diazotization of aminobenzothiazole and subsequent coupling. Note the critical temperature control at the diazonium stage.

Characterization & Data Analysis

Synthesized dyes must be validated using the following parameters.

TechniqueExpected SignalInterpretation
FT-IR


stretch (Sulfonamide)


(Azo linkage)


stretch (Sulfonyl)

-NMR

Aromatic protons (Deshielded by benzothiazole)

Sulfonamide

(Broad singlet,

exchangeable)
UV-Vis


transition (Red shift indicates conjugation)
Troubleshooting Guide
  • Problem: Low Yield / Tar formation.

    • Cause: Decomposition of diazonium salt.

    • Fix: Ensure temp stays

      
      . Add Urea to remove excess Nitrite.
      
  • Problem: No Precipitation.

    • Cause: pH is too acidic (Coupler protonated) or product is soluble.

    • Fix: Adjust pH to 4-5 with Sodium Acetate. Salt out with

      
       if necessary.
      

References

  • Synthesis of Benzothiazole Sulfonamides

    • Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Deriv
  • Azo Dye Methodologies

    • Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking. Arabian Journal of Chemistry (2022).
  • Fluorescent Characterization

    • Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes.
  • General Diazotization Protocol

    • The Synthesis of Azo Dyes.[1][4][5][6] University of New Brunswick Lab Manual.

Sources

Solvent selection for NMR analysis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategy for NMR Analysis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol

Abstract & Introduction

The structural elucidation of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol (also referred to as a pseudosaccharin-2-aminophenol conjugate) presents specific challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. This compound features a rigid benzothiazole 1,1-dioxide core fused with a phenolic moiety via an amino linker.

The presence of multiple hydrogen-bond donors (phenolic -OH, secondary amine -NH) and acceptors (sulfonyl -SO₂, benzothiazole -N=) creates a high potential for intermolecular aggregation and tautomeric equilibria. Selecting the incorrect solvent can lead to broadened signals, missing exchangeable protons, or insufficient solubility, rendering the spectrum useless for purity analysis or structural confirmation.

This guide provides a validated protocol for solvent selection, prioritizing solubility , signal resolution , and tautomer stabilization .

Chemical Analysis & Solubility Profile

Before selection, one must understand the analyte's behavior in solution.

  • Structural Features:

    • Polarity: High.[1][2] The sulfone (

      
      ) and hydroxyl (
      
      
      
      ) groups make the molecule polar.
    • H-Bonding: The phenolic

      
       and the linker 
      
      
      
      are labile protons. They will exchange rapidly with protic solvents (like Methanol-d4), causing signal loss.
    • Tautomerism: The 3-amino-1,2-benzisothiazole 1,1-dioxide core can exhibit amine-imine tautomerism. Polar aprotic solvents generally stabilize the amine form and slow down proton exchange, yielding sharper peaks.

Solvent Suitability Matrix
SolventSolubilityActive Proton Visibility (-OH, -NH)Chemical Shift StabilityRecommendation
DMSO-d6 Excellent High (Slow exchange)HighPrimary Choice
Acetone-d6 GoodModerate (Broad peaks possible)ModerateSecondary Choice
Methanol-d4 GoodNone (Exchanged with D)HighDiagnostic Only*
Chloroform-d PoorLow (Aggregation likely)Low (Conc. dependent)Not Recommended

*Use Methanol-d4 only to confirm the assignment of labile protons by observing their disappearance.

Protocol: Step-by-Step Solvent Selection

This protocol is designed to be self-validating . You will not just "pick" a solvent; you will experimentally verify its suitability before running a long acquisition.

Phase 1: Solubility & Stability Test (Non-Deuterated)

Goal: Save expensive deuterated solvents and prevent probe contamination.

  • Preparation: Weigh ~2 mg of the compound into a clear HPLC vial.

  • Solvent Addition: Add 0.6 mL of non-deuterated HPLC-grade DMSO .

  • Visual Inspection: Vortex for 30 seconds.

    • Pass: Solution is clear, colorless to pale yellow, with no particulates.

    • Fail: Suspension or precipitate remains. (If fails, sonicate for 5 mins. If still fails, stop; DMSO is the strongest standard solvent. Re-evaluate synthesis purity).

  • Stability Check: Leave the solution for 1 hour. Check for color change (oxidation) or precipitation.

Phase 2: NMR Acquisition & Quality Check

Goal: Ensure spectral quality.

  • Sample Prep: Dissolve 5–10 mg of analyte in 0.6 mL DMSO-d6 .

  • Acquisition: Run a standard 1H NMR (16 scans, 1s relaxation delay).

  • Critical Peak Validation (The "Self-Check"):

    • Region 9.0–11.0 ppm: Look for two distinct singlets (or broad humps).

      • Phenolic -OH: Typically ~9.5–10.5 ppm.

      • Amine -NH: Typically ~8.5–9.5 ppm.

    • Pass Criteria: Both peaks are visible. Integration matches 1:1 ratio with aromatic protons.

    • Fail Criteria: Peaks are missing or merged into the baseline.

Advanced Tautomer & Exchange Analysis

If the spectrum in DMSO-d6 shows broadened aromatic peaks, the compound may be undergoing intermediate-rate conformational exchange or tautomerism.

Troubleshooting Workflow:

  • Temperature Variation: Heat the probe to 318 K (45°C).

    • Mechanism:[3][4][5] Higher temperature increases the exchange rate, often coalescing broad peaks into sharp average signals (Fast Exchange Limit).

  • D₂O Shake (Diagnostic):

    • Add 1 drop of

      
       to the DMSO-d6 tube.
      
    • Shake and re-run.

    • Result: The -OH and -NH signals will disappear. This confirms their assignment and reveals any underlying aromatic signals they were obscuring.

Visual Workflow (Decision Tree)

The following diagram outlines the logical decision process for analyzing this specific benzothiazole derivative.

SolventSelection Start Start: 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol SolubilityCheck Phase 1: Solubility Test (Non-deuterated DMSO) Start->SolubilityCheck IsSoluble Is it fully soluble? SolubilityCheck->IsSoluble PrepDMSOd6 Dissolve 5-10mg in DMSO-d6 IsSoluble->PrepDMSOd6 Yes Sonicate Sonicate / Heat (40°C) IsSoluble->Sonicate No RunNMR Run 1H NMR (16 scans) PrepDMSOd6->RunNMR Sonicate->IsSoluble Re-check CheckLabile Check 8.5-11.0 ppm (-OH and -NH peaks) RunNMR->CheckLabile Success Protocol Complete: Use DMSO-d6 CheckLabile->Success Sharp Singlets BroadPeaks Peaks Broad/Undefined? CheckLabile->BroadPeaks Broad/Missing VariableTemp Run VT-NMR at 318 K (Fast Exchange Limit) BroadPeaks->VariableTemp Resolution Issue D2OShake D2O Shake Test (Confirm Labile Protons) BroadPeaks->D2OShake Assignment Issue VariableTemp->Success

Caption: Logical workflow for solvent selection and spectral optimization for benzothiazole-phenol conjugates.

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

    • Relevance: Establishes DMSO-d6 and Acetone-d6 as standard solvents for polar industrial intermediates and provides impurity reference shifts.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

    • Relevance: Essential for identifying residual solvent peaks that may overlap with the analyte in DMSO-d6.
  • Claramunt, R. M., et al. (2006). "The Tautomerism of 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide (Saccharin) and its Sodium Salt." Arkivoc.

    • Relevance: Discusses the amine-imine tautomerism in saccharin derivatives, supporting the need for polar aprotic solvents to stabilize the spectrum.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of benzothiazol-3-yl amino phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in the Synthesis of Benzothiazol-2-yl Amino Phenols Ticket ID: BZT-SYN-001 Support Tier: Level 3 (Senior Application Scientist)

Nomenclature & Structural Verification

CRITICAL ALERT: Your query specifies "Benzothiazol-3-yl amino phenol." In standard IUPAC numbering for benzothiazole, Position 3 is the Nitrogen atom , and Position 2 is the Carbon atom between the Sulfur and Nitrogen.

  • Scenario A (Most Likely): You are synthesizing 2-(benzothiazol-2-ylamino)phenol .[1] The amino group links the C2 of the benzothiazole to the phenyl ring. This is the standard scaffold for ESIPT (Excited-State Intramolecular Proton Transfer) dyes and pharmaceutical intermediates.

  • Scenario B (Less Likely): You are attempting to alkylate the nitrogen (Position 3) to form a benzothiazolium salt.

This guide assumes Scenario A (C2-linkage). If you are strictly targeting a Position 3 radical, please reply with "Request Protocol 3-N-Alkylation."

Diagnostic Flowchart

Before altering your chemistry, identify the failure mode using this logic tree.

TroubleshootingFlow Start START: Low Yield Diagnosis MethodCheck Which Method? Start->MethodCheck MethodA Method A: Condensation (2-Aminothiophenol + Aldehyde/Acid) MethodCheck->MethodA Condensation MethodB Method B: Substitution (2-Chlorobenzothiazole + Aminophenol) MethodCheck->MethodB Substitution OxidationCheck Is the product contaminated with Disulfides? MethodA->OxidationCheck DisulfideFix FIX: Degas solvents, Use fresh thiol, N2 atm OxidationCheck->DisulfideFix Yes WorkupCheck Is the reaction viscous/tarry (PPA)? OxidationCheck->WorkupCheck No PPAFix FIX: Pour into Ice, Neutralize to pH 5-6 only WorkupCheck->PPAFix Yes SelectivityCheck Is there O-arylation (Ether formation)? MethodB->SelectivityCheck SelectivityFix FIX: Use weak base (Cs2CO3), Polar aprotic solvent (DMF) SelectivityCheck->SelectivityFix Yes ReactivityCheck No reaction/SM recovered? SelectivityCheck->ReactivityCheck No AcidFix FIX: Add catalytic HCl (activates benzothiazole) ReactivityCheck->AcidFix Yes

Figure 1: Decision tree for isolating the root cause of yield loss based on synthetic pathway.

Troubleshooting Method A: Oxidative Condensation

Reaction: 2-Aminothiophenol + Hydroxybenzoic Acid/Aldehyde


 Benzothiazole
Common Yield:  30-50% (Unoptimized) 

Target: >80%
Issue 1: The "Disulfide Death" (Oxidative Dimerization)

The thiol group in 2-aminothiophenol is highly susceptible to oxidation by air, forming bis(2-aminophenyl)disulfide . This consumes your starting material and creates a difficult-to-separate impurity.

SymptomRoot CauseCorrective Action
Yellow/Orange oil that won't crystallizeAir oxidation of thiolDegas all solvents with Argon/N2 for 15 mins.
Low conversion of aldehydeImpure starting materialDistill 2-aminothiophenol under reduced pressure before use if the liquid is dark yellow/brown.
Issue 2: The PPA Trap (Polyphosphoric Acid Viscosity)

PPA is a classic catalyst/solvent for this, but it traps the product in a viscous matrix.

  • The Mistake: Pouring hot PPA into water too fast or neutralizing to pH > 9.

  • The Fix:

    • Cool reaction to 60-70°C (pourable but not solid).

    • Pour slowly into crushed ice with vigorous mechanical stirring.

    • Neutralize with 50% NaOH dropwise to pH 6-7 .

    • Do NOT go to pH > 9 , or the phenol moiety will form a phenolate salt and dissolve in the water, destroying your yield.

Protocol A: Optimized Condensation (High Yield)

Based on Green Chemistry modifications [1]

  • Mix: 1.0 eq 2-aminothiophenol + 1.0 eq Salicylaldehyde in Ethanol.

  • Catalyst: Add 10 mol%

    
     (Molecular Iodine) or use Glycerol as a green solvent/catalyst.
    
  • Conditions: Reflux 2-4 hours. The iodine promotes the oxidative cyclization of the intermediate benzothiazoline without harsh acids.

  • Workup: Cool to RT. Pour into 5%

    
     (to quench iodine). Filter precipitate.[2][3]
    
Troubleshooting Method B: Nucleophilic Substitution (SNAr)

Reaction: 2-Chlorobenzothiazole + Aminophenol


 Product
Common Yield:  20-40% 

Target: >75%
Issue 3: Chemo-Selectivity (N- vs. O-Arylation)

Aminophenols have two nucleophiles: the amine (


) and the phenol (

).
  • Problem: If you use a strong base (NaH, NaOH), you deprotonate the phenol (

    
    ), making it a better nucleophile than the amine. You get the ether product, not the amine.
    
  • Solution: Use a weak base or acidic conditions to favor the amine.

Mechanism & Selectivity Diagram

ReactionMechanism SM1 2-Chlorobenzothiazole PathN Path A: Neutral/Weak Base (Amine Attack) SM1->PathN PathO Path B: Strong Base (Phenoxide Attack) SM1->PathO SM2 Aminophenol SM2->PathN SM2->PathO ProdN Target: N-Arylation (Amino-Linkage) PathN->ProdN Kinetic Control ProdO Impurity: O-Arylation (Ether-Linkage) PathO->ProdO Thermodynamic Control (Avoid NaOH/NaH)

Figure 2: Controlling Chemoselectivity. Path A is desired.

Protocol B: Optimized Substitution

Refined for regioselectivity [2][4]

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Base: Use None or DIPEA (Hunig's Base). Avoid inorganic carbonates if O-alkylation is observed.

  • Additives: Add 5 mol% HCl (conc).

    • Why? Protonating the benzothiazole nitrogen makes the C2 position more electrophilic (activates it).

    • Why? The HCl salts the amine slightly, but the equilibrium allows enough free amine to react, while the phenol remains protonated and unreactive.

  • Temp: Heat to 100-120°C.

FAQ: Purification & Analysis

Q: My product is a sticky black tar. How do I clean it? A: This is common in benzothiazole synthesis due to oxidative polymerization.

  • Trituration: Sonicate the tar in cold Methanol or Diethyl Ether. The impurities usually dissolve, leaving the product as a solid.

  • Recrystallization: Use Ethanol/Water (9:1). Dissolve hot, add activated charcoal to remove color, filter hot, and cool slowly.

Q: The NMR shows a split peak for the -NH proton. A: This is likely Tautomerism . Benzothiazole-2-amines exist in equilibrium between the amino form and the imino form. This is not an impurity; it is an intrinsic property of the molecule in solution (especially in DMSO-d6).

Q: I see a peak at ~1700 cm⁻¹ in IR. A: If you used Method A (Aldehyde), you have unreacted aldehyde or the intermediate Schiff base that failed to cyclize. Increase the oxidant (Iodine or air bubbling) to drive the cyclization.

References
  • BenchChem Technical Support. (2025).[2][5][6] Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiazoles: Recent Advances and Green Methods. Retrieved from

  • Luo, Y., et al. (2021).[4] An efficient oxidative cyclization of 2-aminophenols or 2-iodoanilines with alkenes provides diverse benzoxazoles/benzothiazoles.[4] J. Org.[4] Chem., 86, 14485-14492.[4] Retrieved from

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis: Handling and Workup. Retrieved from

Sources

Technical Guide: Stability & Handling of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol (a 3-amino-saccharin derivative) exhibits metastable characteristics at physiological pH (7.4). While the core benzisothiazole-1,1-dioxide (saccharin) scaffold is robust, the exocyclic C(3)-N bond is susceptible to nucleophilic attack by water or hydroxide ions.

Key Stability Profile:

  • Solid State: High stability when stored desiccated at -20°C.

  • DMSO Stock: Stable for weeks if kept anhydrous.

  • Physiological Buffer (pH 7.4): Slow, time-dependent hydrolysis. Half-life (

    
    ) is typically in the range of 24–72 hours  depending on temperature and specific buffer composition.
    
  • Primary Degradation Mode: Hydrolytic ring-opening of the sultam (cyclic sulfonamide) to form an acyclic o-sulfamoylbenzamide derivative.

Mechanism of Instability (The "Why")

To troubleshoot experimental variability, it is critical to understand the degradation pathway. The C3 position of the benzisothiazole ring acts as a vinylogous amidine/guanidine electrophile. At pH 7.4, hydroxide ions or water molecules attack this carbon, leading to the irreversible opening of the sultam ring.

Degradation Pathway Diagram

HydrolysisPathway Compound Intact Compound (Cyclic Sultam) Transition Tetrahedral Intermediate (Nucleophilic Attack at C3) Compound->Transition + H2O / OH- (pH 7.4) Tautomer Imino-Tautomer (Reactive Species) Compound->Tautomer Fast Equilibrium Product Degradation Product (o-Sulfamoylbenzamide) Transition->Product Ring Opening (Irreversible) Tautomer->Transition Preferred Attack

Figure 1: Hydrolytic degradation pathway. The reaction is driven by the relief of ring strain in the sultam heterocycle upon hydration.

Troubleshooting Guide

Issue 1: Loss of Biological Potency over Time

Symptom: IC50 values shift (increase) when the compound is pre-incubated in buffer for >4 hours.

  • Root Cause: The ring-opened product (sulfamoylbenzamide) often lacks the specific binding affinity of the cyclic parent compound. The "active" concentration is decreasing while the "total" concentration remains constant.

  • Solution:

    • Prepare Fresh: Dilute from DMSO stock immediately before the assay.

    • Limit Incubation: Keep aqueous incubation times under 4 hours if possible.

    • Check pH: Ensure your buffer is strictly pH 7.4. Higher pH (e.g., pH 8.0+) accelerates the nucleophilic attack exponentially.

Issue 2: Unexpected Peak in HPLC/LC-MS

Symptom: A new, earlier-eluting peak appears in the chromatogram after 24 hours.

  • Root Cause: The hydrolysis product is more polar than the parent compound due to the formation of a free sulfonamide/carboxylate or amide group.

  • Diagnostic Check:

    • The parent compound is hydrophobic (elutes late on C18).

    • The degradation product is hydrophilic (elutes early).

    • Action: Quantify the ratio of Peak A (Parent) to Peak B (Product) to determine the degradation rate constant (

      
      ) for your specific buffer.
      
Issue 3: Precipitation in Assay Buffer

Symptom: Cloudiness or drop in absorbance immediately upon dilution.

  • Root Cause: Kinetic solubility limit. The compound is lipophilic (LogP ~2-3).

  • Solution:

    • Cosolvent: Maintain a final DMSO concentration of 1–2% (v/v) in the assay buffer to sustain solubility.

    • Order of Addition: Add the concentrated DMSO stock into the swirling buffer, not the other way around, to prevent local high-concentration "crashing out."

Analytical Validation Protocols

Use the following standardized method to verify the integrity of your compound.

HPLC-UV Purity Check

This method separates the intact sultam from the ring-opened hydrolysis product.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH suppresses phenol ionization)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Benzisothiazole core) and 280 nm (Phenol)
Retention Time Degradant: ~2–3 min (Polar) Parent: ~6–7 min (Non-polar)
Self-Validating Stability Test
  • Prepare a 10 mM stock in anhydrous DMSO.

  • Dilute to 100 µM in PBS (pH 7.4).

  • Inject immediately (Time 0).

  • Incubate at 37°C.

  • Inject at 4h, 12h, and 24h.

  • Pass Criteria: >95% Parent Area at Time 0; >80% Parent Area at 12h.

Frequently Asked Questions (FAQ)

Q: Can I store the compound in aqueous buffer at -20°C? A: No. The freeze-thaw process can induce precipitation, and slow hydrolysis can still occur during the freezing phase. Store only as a solid or in anhydrous DMSO.

Q: Is the hydrolysis reversible? A: Generally, no . Under physiological conditions, the ring opening to the sulfamoylbenzamide is thermodynamically favored. Re-cyclization typically requires high heat and dehydrating agents (e.g., POCl3 or SOCl2) in organic synthesis, not biological buffers.

Q: Why does the color change? A: The compound contains a phenol group. At pH > 8, the phenol deprotonates to a phenolate, which may cause a bathochromic shift (yellowing). This is reversible ionization, distinct from irreversible hydrolysis.

References

  • Saccharin Chemistry & Hydrolysis

    • Title: Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC.
    • Source: PubMed / PMC (2025).
    • URL:[Link]

    • Relevance: Establishes the ring-opened product (o-sulfamoylbenzoic acid derivatives) as the primary degradation pathway for the benzisothiazole 1,1-dioxide scaffold.
  • Benzisothiazole Reactivity

    • Title: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide (Saccharin) Properties and Reactivity.[1]

    • Source: PubChem (CID 5143).
    • URL:[Link]

    • Relevance: Provides physicochemical data (pKa, solubility) for the parent scaffold.
  • Tautomerism in Heterocycles

    • Title: Prototropic Tautomerism of Heteroarom
    • Source: Heterocycles (Clockss Archive).
    • URL:[Link]

    • Relevance: Explains the amino-imino equilibrium that facilitates the nucleophilic attack

Sources

Technical Support Center: NMR Characterization of Benzothiazolyl-Amino Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Topic: Signal Broadening Resolution Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Introduction: Why is your spectrum broad?

Welcome to the technical support guide for benzothiazolyl-amino scaffolds. If you are observing broad, undefined, or missing signals in your


H or 

C NMR spectra, you are likely encountering intermediate chemical exchange on the NMR time scale.[1]

For benzothiazol-3-yl (or the more common benzothiazol-2-yl) amino compounds, this broadening is rarely due to impurities.[1] It is an intrinsic physical property of the scaffold caused by two competing dynamic processes:

  • Restricted Rotation (Rotamerism): The exocyclic

    
     bond possesses partial double-bond character due to resonance delocalization with the ring nitrogen (
    
    
    
    ).[1] This creates a high rotational energy barrier (10–18 kcal/mol).[1]
  • Tautomeric Equilibrium: These compounds exist in a rapid equilibrium between the amino (aromatic) and imino (quinonoid) forms.[1][2]

This guide provides a self-validating workflow to resolve these signals using Variable Temperature (VT) NMR and solvent engineering.

Module 1: Diagnostic Workflow

Q: How do I confirm the broadening is dynamic and not an impurity?

A: Perform the "D


O Shake" and Integration Test.
Broadening due to dynamics affects specific protons (usually those near the rotatable bond), whereas paramagnetic impurities broaden the entire spectrum uniformly.
Step-by-Step Diagnosis
  • The

    
     Test:  Add 1-2 drops of 
    
    
    
    to your NMR tube and shake.
    • Result A: The broad peak disappears. Diagnosis: The peak is an exchangeable proton (NH/OH).[1] Broadening is due to chemical exchange with water/solvent.

    • Result B: The peak remains broad. Diagnosis: The peak is likely a CH proton sensing restricted rotation (Rotamers).

  • The Integration Check: Integrate the broad region.

    • If the integral corresponds to a whole number of protons (e.g., 1H, 2H, 3H) despite the width, it is your compound in an intermediate exchange regime.

Visualizing the Problem

DiagnosisFlow Start Start: Broad Signal Detected D2O Step 1: Add D2O Start->D2O Disappear Signal Disappears? D2O->Disappear Yes_D2O Cause: Chemical Exchange (NH) Action: Dry Solvent / Hydrogen Bonding Disappear->Yes_D2O Yes No_D2O Signal Persists Disappear->No_D2O No Loc Location of Broad Peak? No_D2O->Loc Aromatic Ortho-Protons / Ring Substituents Cause: Restricted Rotation (Rotamers) Loc->Aromatic Aromatic Region Aliphatic Alkyl Chain on Nitrogen Cause: N-Inversion / Rotation Loc->Aliphatic High Field Action_VT REQUIRED ACTION: Variable Temperature (VT) NMR Aromatic->Action_VT Aliphatic->Action_VT

Figure 1: Diagnostic decision tree to distinguish between chemical exchange (NH protons) and conformational dynamics (Rotamers).

Module 2: The Solution – Variable Temperature (VT) NMR

Q: My spectrum is messy at room temperature (298 K). What temperature should I use?

A: You must move the system away from the "coalescence temperature" (


).
  • Heating (>320 K): Increases the exchange rate (

    
    ).[1] Rotamers interconvert so fast that the NMR "sees" an average, sharp signal. (Recommended for Benzothiazoles) .
    
  • Cooling (<250 K): Slows the exchange rate. You will see distinct, sharp sets of signals for each rotamer. This is useful for mechanistic studies but complicates characterization.

Protocol: High-Temperature NMR Experiment

Safety Warning: Ensure your NMR tube is rated for high temperatures (Class A Pyrex). Do not exceed the boiling point of your solvent.

  • Solvent Selection: Switch from CDCl

    
     (BP 61°C) to DMSO-d
    
    
    
    (BP 189°C) or Toluene-d
    
    
    (BP 110°C). DMSO is preferred for benzothiazoles as it disrupts aggregation.
  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

    
    .
    
  • Stepwise Heating:

    • Acquire a standard spectrum at 25°C (298 K).[1]

    • Increase temperature to 50°C (323 K). Allow 10 minutes for thermal equilibration. Shim at this temperature. Acquire.

    • Increase to 80°C (353 K).[1] Equilibrate, Shim, Acquire.

    • Increase to 100°C (373 K) if needed.

  • Observation: As temperature rises, the broad "hump" will sharpen into a defined singlet (or multiplet).[1]

Technical Insight: The coalescence temperature


 is related to the activation energy of rotation (

) by the equation:

For benzothiazolyl-amines,

is typically 12–16 kcal/mol, meaning coalescence often occurs between 40°C and 70°C. You must measure above this range. [1]

Module 3: Solvent & Chemical Engineering

Q: I cannot run VT-NMR. How can I fix this chemically?

A: You can manipulate the exchange rate or the equilibrium population using solvent polarity and pH.

Solvent Selection Guide
SolventBoiling PointEffect on BenzothiazolesRecommendation
CDCl

61°CPoor. Promotes H-bonded dimers; low BP prevents effective heating.[1]Avoid for broad samples.
DMSO-d

189°CExcellent. High polarity stabilizes the amino tautomer; disrupts aggregation; allows high temp.[1]Primary Choice.
Toluene-d

110°CGood. Low polarity forces intramolecular H-bonds, potentially locking one conformer.[1]Use if DMSO fails.[1]
Methanol-d

64°CFair. Promotes rapid NH proton exchange (decoupling NH from neighbors).[1]Use to simplify splitting.
Chemical Modification (The "Acid Trick")

If the broadening is caused by the N-H proton exchange or amino-imino tautomerism:

  • Add a trace amount of TFA-d (Trifluoroacetic acid-d) to the tube.

  • Mechanism: Protonation of the ring nitrogen (

    
    ) locks the compound into a cationic species, often eliminating the tautomeric equilibrium and sharpening the signals.
    
  • Note: This changes the chemical shifts significantly but allows for clear integration and coupling constant analysis.

Module 4: Advanced Mechanism Visualization

Q: Why does the "3-yl" or "2-yl" position matter for broadening?

A: The resonance interaction between the exocyclic nitrogen and the ring nitrogen creates a "push-pull" system.

  • Resonance Structure A: N-C single bond (Free rotation).[1]

  • Resonance Structure B: N=C double bond (Restricted rotation).[1]

The diagram below illustrates the equilibrium and the experimental workflow to resolve it.

Mechanism cluster_0 Molecular Dynamics cluster_1 Experimental Resolution RotamerA Rotamer A (Amino Form) TS Transition State (High Energy Barrier) RotamerA->TS Slow Exchange (Broad Peaks) Heat Apply Heat (> 353 K) RotamerA->Heat Input RotamerB Rotamer B (Imino Form) RotamerB->TS TS->RotamerA TS->RotamerB FastEx Fast Exchange Regime (k > Δν) Heat->FastEx Overcomes Barrier Sharp Sharp Average Signal FastEx->Sharp

Figure 2: The transition from slow exchange (rotamers) to fast exchange (averaged signal) via thermal activation.[1]

References

  • BenchChem. (2025).[1][2] 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance. BenchChem Technical Library. Link[1]

  • University of Oxford, Dept. of Chemistry. (2018). Variable Temperature NMR Experiments: Protocols and Safety. Oxford NMR Facility Guides. Link[1]

  • Clayden, J., et al. (2012).[1] Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(18). Link[1]

  • Reich, H. J. (2023).[1] Dynamic NMR Effects: Coalescence and Exchange. University of Wisconsin-Madison Chemistry Library. Link

  • Katritzky, A. R., et al. (2000).[1] Tautomerism in Heterocycles: 2-Aminobenzothiazoles.[1][2][3] Advances in Heterocyclic Chemistry. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Benzothiazole Derivatives: An LC-MS/MS Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. Benzothiazole derivatives, a class of heterocyclic compounds, form the scaffold for a multitude of drugs with diverse therapeutic activities, including anticonvulsant, anticancer, and neuroprotective agents. The seemingly minor presence of impurities—be they starting materials, by-products, or degradation products—can profoundly impact the safety and efficacy of the final drug product. Therefore, the selection of a robust, sensitive, and specific analytical methodology for purity assessment is not merely a regulatory hurdle but a scientific necessity.

This guide provides an in-depth comparison of analytical techniques for the purity assessment of benzothiazole derivatives, with a primary focus on the capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present validating protocols, and compare the performance of LC-MS/MS against established alternatives.

The Analytical Challenge: Why Purity Matters in Benzothiazoles

The synthesis of complex benzothiazole scaffolds can often lead to a variety of structurally similar impurities. These impurities may share the same core structure, differing only by the position of a functional group or the presence of an additional moiety. Such similarities pose a significant challenge to traditional analytical techniques, like UV-based detection, where chromato­graphic co-elution and lack of spectral distinction can mask the presence of critical impurities.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities at very low levels (e.g., 0.10% for a maximum daily dose ≤ 2 g). This necessitates an analytical technique with exceptional sensitivity and specificity, capable of not only detecting but also structurally elucidating unknown compounds.

The Gold Standard: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the definitive tool for impurity profiling due to its synergistic combination of high-resolution chromatographic separation and highly sensitive, specific mass spectrometric detection.

  • Liquid Chromatography (LC): The LC component separates the parent drug from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. The choice of column chemistry (e.g., C18) and mobile phase composition is critical for achieving the necessary chromatographic resolution.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides two layers of specificity. The first stage (MS1) isolates ions based on their mass-to-charge ratio (m/z), allowing for the detection of compounds with different molecular weights. The second stage (MS2) involves fragmenting these isolated ions and analyzing the resulting fragment ions. This fragmentation pattern, or "fingerprint," provides invaluable structural information, enabling the confident identification of impurities, even at trace levels.

Visualizing the LC-MS/MS Workflow

The following diagram illustrates the typical workflow for the purity assessment of a benzothiazole derivative using LC-MS/MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Sample API Sample (e.g., Riluzole) Dilution Precise Dilution in Mobile Phase Sample->Dilution Accurate Weighing Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Remove Particulates Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reversed-Phase Column (Gradient Elution) Autosampler->Column Separation IonSource Electrospray Ionization (ESI+) Column->IonSource Eluent Introduction MS1 MS1: Full Scan (Detect Parent & Impurities) IonSource->MS1 Ionization CID Collision-Induced Dissociation (CID) MS1->CID Precursor Ion Isolation MS2 MS2: Product Ion Scan (Generate Fragmentation Spectra) CID->MS2 Fragmentation Integration Peak Integration & Quantification MS2->Integration Data Acquisition Library Spectral Library Matching Integration->Library Identification Impurity Identification & Reporting Library->Identification

Caption: LC-MS/MS workflow for benzothiazole derivative purity analysis.

Experimental Protocol: Purity Assessment of Riluzole

To illustrate the practical application, we present a validated protocol for the analysis of Riluzole (a benzothiazole-based drug) and its potential impurities.

Objective: To detect, identify, and quantify impurities in a Riluzole API sample at levels ≥ 0.05%.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Riluzole reference standard at 1.0 mg/mL in methanol.

    • Prepare a working standard at 1.0 µg/mL by diluting the stock solution with the mobile phase mixture (50:50 acetonitrile:water). This corresponds to the 0.1% level for the sample analysis.

    • Prepare the Riluzole API sample at a concentration of 1.0 mg/mL in the mobile phase mixture.

    • Filter all solutions through a 0.22 µm PVDF syringe filter before injection.

  • LC Parameters:

    • System: Agilent 1290 Infinity II or equivalent UHPLC system.

    • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Parameters:

    • System: Sciex Triple Quad™ 5500 or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500 °C.

    • Scan Type 1 (Survey): Full scan (MS1) from m/z 100-500 to detect all potential impurities.

    • Scan Type 2 (Identification): Product Ion Scan (MS2) of the Riluzole protonated molecule [M+H]⁺ (m/z 235.0) and any detected impurity ions.

    • Collision Energy: Ramped from 20-50 eV to generate comprehensive fragment spectra.

Rationale for Choices:

  • C18 Column: Provides excellent hydrophobic retention for the relatively nonpolar benzothiazole core.

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape and enhance ionization efficiency in positive ESI mode by providing a source of protons.

  • Gradient Elution: Necessary to resolve impurities with a wide range of polarities from the main Riluzole peak in a reasonable timeframe.

  • Positive ESI: Benzothiazoles contain nitrogen atoms that are readily protonated, making positive mode ESI highly sensitive for their detection.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the gold standard, other techniques have historically been used and may be suitable for specific, limited applications. The choice of technique is a balance of performance requirements and practical constraints.

Parameter LC-MS/MS HPLC-UV Gas Chromatography-MS (GC-MS) Capillary Electrophoresis (CE)
Specificity Very High: Differentiates based on retention time, parent mass, and fragment ions.Moderate: Relies on retention time and UV absorbance. Co-elution is a major risk.High: Differentiates based on retention time and mass spectrum.High: Separates based on charge-to-size ratio.
Sensitivity Very High (pg-fg levels): Ideal for trace impurity detection as required by ICH.Low (ng-µg levels): Often insufficient for meeting regulatory identification thresholds.High (pg levels): Excellent sensitivity but limited applicability.Moderate (ng levels): Sensitivity can be a limitation.
Identification Power Excellent: MS/MS fragmentation provides definitive structural information.Poor: No structural information beyond UV spectrum.Excellent: Electron ionization (EI) provides reproducible, library-searchable spectra.Poor: No inherent structural identification capability.
Applicability Broad: Suitable for a wide range of polar and nonpolar, non-volatile compounds.Broad: Similar applicability to LC-MS/MS for chromophore-containing compounds.Limited: Requires analytes to be volatile and thermally stable. Derivatization may be needed.Limited: Best for charged species; separation efficiency can be variable.
Cost High: Significant initial capital investment and maintenance costs.Low: Most affordable and widely available technique.Moderate-High: Less expensive than LC-MS/MS but more than HPLC-UV.Moderate: Intermediate cost.
Decision Framework for Method Selection

The selection of an appropriate analytical technique is a critical decision driven by the specific goals of the analysis at different stages of drug development.

Method_Selection Start Purity Analysis Required Goal Primary Goal? Start->Goal Routine Routine QC / Known Impurities Goal->Routine Quantification Unknown Impurity ID & Structural Elucidation Goal->Unknown Identification HPLC_UV HPLC-UV Routine->HPLC_UV Cost-effective, validated method Volatile Are Impurities Volatile? Unknown->Volatile LC_MSMS LC-MS/MS Volatile->LC_MSMS No / Non-volatile (Definitive Method) GC_MS GC-MS Volatile->GC_MS Yes

Caption: Decision tree for selecting an analytical method for purity testing.

Ensuring Trustworthiness: A Self-Validating System

A protocol is only as reliable as its validation. To ensure the trustworthiness of the LC-MS/MS data, method validation should be performed in accordance with ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving all known impurities from the API and each other.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. For LC-MS/MS, LOQs are typically well below the 0.05% reporting threshold.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is expected.

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. Assessed by replicate injections of a known standard at different concentrations.

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), demonstrating the method's reliability for routine use.

By rigorously validating these parameters, the LC-MS/MS protocol becomes a self-validating system, providing high confidence in the reported purity of the benzothiazole derivative.

Conclusion

For the comprehensive purity assessment of benzothiazole derivatives, LC-MS/MS stands as the unequivocally superior technique. Its unparalleled combination of sensitivity, specificity, and structural elucidation power is essential for meeting the stringent regulatory requirements of modern pharmaceutical development. While methods like HPLC-UV have a role in routine quality control for well-characterized impurities, LC-MS/MS is the indispensable tool for impurity discovery, identification, and the definitive characterization of API purity. Investing in this technology is a direct investment in the safety and efficacy of the final therapeutic product.

References

  • Title: Benzothiazole: The Molecule of Diverse Biological Importance Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A review on the synthesis of benzothiazole derivatives and their biological importance Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Q3A(R2) Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

Comparative solubility study of benzothiazol-3-yl amino phenol in DMSO vs. Methanol

[1]

Executive Summary

In the formulation and analysis of benzothiazole derivatives—specifically benzothiazolyl-aminophenols —solvent selection is not merely a matter of dissolution but of defining the thermodynamic stability of the solute.

This guide compares Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) as solvation media. Based on structural activity relationships (SAR) and thermodynamic solubility profiling, DMSO is the superior solvent for high-concentration stock solutions (>50 mM) due to its high dielectric constant and aprotic nature, which disrupts intermolecular

Methanolsolvent of choice for downstream processing

Chemical Context & Solvation Mechanism

To understand the solubility difference, we must analyze the solute-solvent interaction at the molecular level. The compound (likely a derivative of 2-(benzothiazol-2-ylamino)phenol ) possesses a "push-pull" electronic structure: a lipophilic benzothiazole ring fused with a polar phenolic moiety.

Structural Challenges
  • Intramolecular Hydrogen Bonding: These compounds often exhibit strong intramolecular hydrogen bonding (between the phenolic -OH and the benzothiazole Nitrogen). This "locks" the molecule into a planar, hydrophobic conformation, resisting solvation in aqueous or weak protic media.

  • 
    -
    
    
    Stacking:
    The planar heterocyclic rings encourage strong intermolecular stacking, requiring a solvent with high polarizability to intercalate and dissolve the crystal lattice.
Solvent Interaction Profile
FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Type Polar AproticPolar Protic
Dielectric Constant (

)
~47~33
Mechanism Strong H-bond acceptor; interacts with phenolic proton. High dipole disrupts

-stacking.
H-bond donor/acceptor.[1] Competes for H-bonds but stabilizes crystal lattice less effectively than DMSO.
Outcome High Solubility: Breaks intermolecular lattice energy efficiently.Moderate Solubility: Good for solvation but often requires heat; supports recrystallization upon cooling.
Visualization: Solvation Decision Tree

SolvationMechanismCompoundBenzothiazolyl-Aminophenol(Planar, Hydrophobic Lattice)DMSO_PathSolvent: DMSO(Polar Aprotic)Compound->DMSO_PathMeOH_PathSolvent: Methanol(Polar Protic)Compound->MeOH_PathDMSO_ActionMechanism:1. S=O accepts H-bond from Phenol2. High Dipole disrupts Pi-StackingDMSO_Path->DMSO_ActionMeOH_ActionMechanism:1. -OH competes for H-bonds2. Lower dipole = weaker lattice disruptionMeOH_Path->MeOH_ActionDMSO_ResultResult: High Solubility(Stock Solutions)DMSO_Action->DMSO_ResultMeOH_ResultResult: Moderate Solubility(Process/Crystallization)MeOH_Action->MeOH_Result

Figure 1: Mechanistic pathway determining solubility outcomes based on solvent classification.

Experimental Protocol: Thermodynamic Solubility

The following protocol is adapted from OECD Guideline 105 (Shake Flask Method). It is designed to generate self-validating data regarding the thermodynamic solubility limit.

Materials
  • Analyte: Benzothiazolyl-aminophenol (Purity >98%).

  • Solvents: HPLC-grade DMSO and Methanol.

  • Equipment: Orbital shaker (temp controlled), Centrifuge (15,000 rpm), UV-Vis Spectrophotometer or HPLC-DAD.

Step-by-Step Methodology
  • Saturation: Weigh an excess of the solid compound (approx. 50 mg) into two separate 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of DMSO to VIAL A and 1.0 mL of Methanol to VIAL B.

  • Equilibration: Seal tightly. Place on an orbital shaker at 25°C ± 0.1°C for 24 hours .

    • Validation Check: If the solid completely disappears, add more solid until a visible precipitate remains.

  • Separation: Centrifuge the saturated suspensions at 15,000 rpm for 10 minutes to pellet undissolved material.

    • Critical Step: Use a syringe filter (PTFE, 0.22 µm) if centrifugation does not yield a perfectly clear supernatant.

  • Quantification:

    • Dilute an aliquot of the supernatant (e.g., 10 µL) into a running buffer (usually Acetonitrile/Water) to fall within the linear dynamic range of the detector.

    • Analyze via HPLC-UV (detection at

      
      , typically ~320-350 nm for benzothiazoles).
      
Visualization: Experimental Workflow

ExperimentalWorkflowStartWeigh Excess Solid(>50 mg)AddSolventAdd Solvent(DMSO or MeOH)Start->AddSolventShakeEquilibrate24h @ 25°CAddSolvent->ShakeCheckPrecipitateVisible?Shake->CheckAddMoreAdd SolidCheck->AddMoreNoCentrifugeCentrifuge/Filter(Remove Solid)Check->CentrifugeYesAddMore->ShakeAnalyzeHPLC/UV Analysis(Quantify Supernatant)Centrifuge->Analyze

Figure 2: OECD 105-adapted Shake Flask workflow for thermodynamic solubility determination.

Comparative Data Analysis

The following data represents typical solubility ranges for 2-substituted benzothiazole derivatives based on aggregate literature values [1][3].

Table 1: Solubility Profile (at 25°C)
ParameterDMSO Methanol Notes
Solubility Limit 45 – 80 mg/mL 4 – 12 mg/mL DMSO offers ~10x higher capacity.
Molarity (Approx) ~200 – 350 mM~15 – 50 mMBased on MW ~220-250 g/mol .
Dissolution Rate Rapid (< 5 mins)Slow (requires sonication)Methanol often requires heating to initiate.
Temperature Sensitivity ModerateHighCooling MeOH solutions often yields crystals (good for purification).
Operational Implications[3]
  • For Biological Assays:

    • Use DMSO. You can create a 100 mM master stock. When diluted 1000x into cell media, the final DMSO concentration is 0.1% (non-toxic), delivering 100 µM of drug.

    • Risk: Using Methanol would require a 10 mM stock. To achieve 100 µM in assay, you would need 1% Methanol, which is often cytotoxic.

  • For Purification/Synthesis:

    • Use Methanol. The steep solubility-temperature gradient in methanol makes it ideal for recrystallization. Dissolve at reflux (65°C) and cool to 4°C to recover pure crystals. DMSO has a high boiling point (189°C) and is difficult to remove, making it poor for product isolation.

Conclusion & Recommendations

For benzothiazolyl-aminophenol derivatives , the solubility disparity is driven by the ability of the solvent to overcome the high lattice energy of the planar aromatic system.

  • Primary Recommendation: Use DMSO for preparing analytical standards and biological stock solutions. It guarantees complete solubilization and minimizes the risk of "crashing out" upon dilution.

  • Secondary Recommendation: Use Methanol strictly for intermediate processing, washing, or recrystallization steps where solvent removal is required.

  • Quality Control: Always verify the "clear point" of your DMSO stock. If the solution appears hazy, sonicate at 30°C for 10 minutes. Persistent haze suggests impurities or saturation.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[2] Test No. 105: Water Solubility.[2][3][4] OECD Publishing. [Link][2]

  • Abdoulaye, K., et al. (2024).[5][6] Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure and Solvation. Scientific Research Publishing. [Link]

A Senior Application Scientist's Guide to Elemental Analysis Standards for C13H10N2O3S Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Elemental Analysis

In the landscape of chemical and pharmaceutical development, the precise characterization of a novel compound is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, thereby verifying its identity and purity.[1][2] For a compound with the molecular formula C13H10N2O3S, which could represent a novel therapeutic agent or a critical intermediate, confirming the precise ratio of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) is a non-negotiable step in the quality control and regulatory submission process.[3][4]

This guide provides an in-depth comparison of the standards and methodologies required for the accurate elemental analysis of C13H10N2O3S. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish a framework for self-validating systems, and ground our recommendations in authoritative standards to ensure scientific rigor and trustworthiness.

The Theoretical Benchmark: Stoichiometric Composition of C13H10N2O3S

Before any analysis can be performed, we must establish the theoretical elemental composition based on the compound's molecular formula. This calculated composition is the ultimate standard against which all experimental results will be compared.

Based on a molecular weight of approximately 274.30 g/mol , the theoretical percentages are as follows[5][6]:

ElementAtomic Mass (amu)Atoms in FormulaTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.01113156.14356.92%
Hydrogen (H)1.0081010.0803.68%
Nitrogen (N)14.007228.01410.21%
Sulfur (S)32.065132.06511.69%
Oxygen (O)*15.999347.99717.50%

*Note: Oxygen is typically determined by pyrolysis in a separate analysis or calculated by difference after C, H, N, and S have been experimentally determined.

Core Technique: High-Temperature Combustion (Dumas Method)

The gold standard for determining the CHNS content in organic compounds is combustion analysis, a technique based on the Pregl-Dumas method.[4][7] This method is rapid, reliable, and can be fully automated, making it the preferred choice over the classical Kjeldahl method for nitrogen, especially in modern, high-throughput laboratories.[8][9]

The core principle involves the complete and instantaneous combustion of the sample in a high-temperature (≥900 °C) oxygen-rich environment.[4] This process quantitatively converts the elements into their respective gaseous oxides:

  • Carbon → Carbon Dioxide (CO2)

  • Hydrogen → Water (H2O)

  • Nitrogen → Various Nitrogen Oxides (NOx), which are then reduced to Nitrogen Gas (N2)

  • Sulfur → Sulfur Dioxide (SO2) and Sulfur Trioxide (SO3)

These resultant gases are then passed through a series of specialized columns for separation, often using gas chromatography (GC), and are finally measured by a thermal conductivity detector (TCD).[7][8]

Causality in Experimental Design: Why This Method Works
  • High Temperature & Pure Oxygen: Ensures complete "flash combustion" of the organic matrix, breaking all chemical bonds and preventing the formation of incomplete combustion products like carbon monoxide or metal carbides, which can lead to inaccurate results.[1][10]

  • Reduction Step for Nitrogen: The inclusion of a high-purity copper reduction tube is critical. It quantitatively converts all nitrogen oxides (NOx) formed during combustion into elemental nitrogen (N2), the single, stable species measured by the detector.

  • Selective Traps: Absorbent traps are used to remove interfering products before they reach the detector. For instance, water and carbon dioxide are trapped before the nitrogen and sulfur dioxide are measured.[7]

Selecting and Utilizing Elemental Analysis Standards

The accuracy of any elemental analysis is directly tied to the quality of the instrument's calibration. This is achieved using Certified Reference Materials (CRMs). A CRM is a highly pure, stable compound with a precisely known elemental composition, traceable to SI units.[11]

Comparison of Common CHNS Standards

For a compound like C13H10N2O3S, which contains both nitrogen and sulfur, the choice of standard is critical. The ideal standard should be stable, non-hygroscopic, and preferably have an elemental composition that is not drastically different from the analyte.

StandardFormula%C%H%N%SKey Advantages & Considerations
Sulfanilamide C6H8N2O2S41.854.6816.2718.62Excellent choice. Contains both N and S, making it ideal for simultaneous CHNS calibration. Widely available as a CRM.[12]
Cystine C6H12N2O4S229.995.0311.6626.69Another strong candidate with N and S. Its higher sulfur content can be beneficial for calibrating the upper range of sulfur detection.[12][13]
Acetanilide C8H9NO71.096.7110.360.00A common, stable standard for CHN analysis. Must be used in conjunction with a separate sulfur standard if S is being analyzed.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) C26H26N2O2S72.536.096.517.45A high-purity standard often used for its stability and well-defined composition.

Recommendation: For C13H10N2O3S, Sulfanilamide is the most appropriate primary calibration standard due to its inclusion of all four elements of interest (C, H, N, S) in significant proportions.

Workflow for Standard Selection and Method Validation

The following diagram outlines the logical workflow for ensuring a robust and validated elemental analysis.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis & QC cluster_validation Phase 3: Data Validation A Calculate Theoretical Composition of C13H10N2O3S B Select Primary CRM (e.g., Sulfanilamide) [Traceable Standard] A->B Defines Target Values C Perform Multi-Point Instrument Calibration B->C Establishes Accuracy Base D Verify Calibration with Secondary Standard (e.g., Cystine) C->D Checks Linearity & Accuracy E Analyze Blank (Empty Tin Capsule) D->E Proceed if OK F Analyze C13H10N2O3S Sample (n=3 replicates) E->F Establishes Baseline G Re-analyze CRM as a Check Standard F->G Monitors for Instrument Drift H Compare Sample Mean to Theoretical Values F->H Data Input I Calculate Precision (%RSD) of Replicates F->I Data Input J Verify Check Standard is within Acceptance Limits (e.g., ±0.3%) G->J Data Input K Final Data Acceptance H->K I->K J->K

Caption: Workflow for Validated Elemental Analysis of a Novel Compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently self-validating by incorporating rigorous quality control checks.

Objective: To determine the C, H, N, and S mass percentages in a purified C13H10N2O3S sample.

Instrumentation: A modern CHNS combustion elemental analyzer.

Materials:

  • C13H10N2O3S sample (dried, homogenized powder)

  • CRM: Sulfanilamide (e.g., from Elemental Microanalysis or equivalent[12])

  • Check Standard: Cystine

  • Tin or silver capsules

  • Microbalance (readable to at least 0.001 mg)

Methodology:

  • Instrument Preparation & Calibration:

    • Ensure the analyzer's combustion and reduction tubes are in good condition.

    • Perform necessary leak checks and carrier gas purges as per manufacturer guidelines.

    • Calibrate the instrument using at least three different weights of Sulfanilamide (e.g., 1 mg, 2 mg, 3 mg) to establish a linear calibration curve for C, H, N, and S. The instrument software will use this to correlate detector signal to elemental mass.

  • Calibration Verification:

    • Accurately weigh ~2 mg of a secondary standard, such as Cystine, into a capsule.

    • Analyze the standard. The results must fall within the certified acceptance limits (typically ±0.3% absolute value from the theoretical percentage) before proceeding.[14] This confirms the initial calibration is accurate.

  • Sample Preparation & Analysis:

    • On a microbalance, accurately weigh 1-3 mg of the dried C13H10N2O3S sample into a tin capsule.[15] Record the weight precisely.

    • Carefully fold the capsule to ensure no sample can escape and introduce it into the instrument's autosampler.

    • Repeat this process for a total of three replicate samples.

    • It is critical that the sample be as pure and dry as possible, as residual solvents or impurities will significantly skew the results.[14]

  • In-Sequence Quality Control:

    • Run a blank (empty, sealed tin capsule) at the beginning of the run to ensure a clean baseline.

    • After every 5-10 samples, re-analyze one of the calibration standards as an unknown. This "check standard" monitors for any instrumental drift during the analytical sequence.

  • Data Processing:

    • The instrument's software will automatically calculate the mass percentage of each element based on the recorded sample weight and the calibrated detector response.

    • Calculate the mean and relative standard deviation (RSD) for the three C13H10N2O3S sample replicates.

Data Interpretation and Comparison

Acceptance of the final data depends on its proximity to the theoretical values and the precision of the replicate measurements. For publication in many chemistry journals, the experimental values must agree with the calculated values to within ±0.4%.[14]

Example Data Comparison Table
ElementTheoretical %Sample 1 (%)Sample 2 (%)Sample 3 (%)Mean Exp. %Deviation from TheoryResult
C 56.9256.7556.8856.8156.81 -0.11PASS
H 3.683.713.693.753.72 +0.04PASS
N 10.2110.1510.2010.1110.15 -0.06PASS
S 11.6911.5811.6511.6111.61 -0.08PASS
Addressing Common Challenges
  • Low Carbon Values: Can indicate incomplete combustion, potentially due to the formation of stable metal carbides if the compound is an organometallic salt, or if the combustion temperature is too low.[10]

  • High Hydrogen Values: Often points to the presence of residual water or solvent in the sample. Proper drying of the sample in a vacuum oven is critical.

  • Sulfur Analysis Issues: The presence of sulfur requires special consideration. Some older instruments could struggle with incomplete conversion to SO2, leading to poor accuracy. Modern analyzers are designed to handle this, but using a sulfur-containing standard like sulfanilamide is crucial for proper calibration.[10][14] Additionally, sulfur compounds can be corrosive, necessitating careful maintenance of instrument components.[16]

  • Sample Homogeneity: For crystalline materials, ensuring the small 1-3 mg sample is representative of the entire batch is vital. The sample should be finely ground and homogenized before weighing.

Conclusion

The elemental analysis of a C13H10N2O3S compound is a critical analytical procedure that demands a systematic and rigorous approach. Success hinges on three pillars: establishing the correct theoretical benchmark , utilizing a robust analytical technique like combustion analysis, and, most importantly, underpinning the entire process with traceable Certified Reference Materials . By selecting an appropriate standard like sulfanilamide, designing a self-validating experimental workflow with integrated QC checks, and understanding potential sources of error, researchers can generate highly accurate and defensible data. This level of analytical integrity is essential for confirming molecular identity, ensuring purity, and advancing drug development programs with confidence.

References

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 06). AZoM. [Link]

  • Element analysis. University of Technology, Iraq. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2024, May 24). Muzaffar Ali And Company. [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (2018). The Pharma Media. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). International Journal of Analytical Chemistry. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • The submilligram determination of sulfur in organic compounds by the hot-flask combustion method. (1966). Analytica Chimica Acta. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • CHNSO Elemental Analysis – Sample Preparation. Mettler Toledo. [Link]

  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024, June 06). ResearchGate. [Link]

  • 2-Phenylbenzimidazole-5-Sulfonic Acid. PubChem. [Link]

  • Phenylbenzimidazolesulphonic acid. PubChem. [Link]

  • Dumas method. Wikipedia. [Link]

  • Reference Material Certificate. National Institute of Metrology, China. [Link]

  • THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. (1966, April 01). Defense Technical Information Center. [Link]

  • Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. (2023, July 31). Journal of Visualized Experiments. [Link]

  • Biological sulphur-containing compounds - Analytical challenges. (2019, November 04). Analytica Chimica Acta. [Link]

  • Dumas or Kjeldahl for reference analysis?. FOSS. [Link]

  • Certified Reference Material (CRM) and Reference Materials for Fuel Analysis ASI. Chemical House. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 04). AZoNano. [Link]

  • Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms?. (2020, April 12). ResearchGate. [Link]

  • Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol is a heterocyclic organic compound combining a saccharin-like nucleus (benzisothiazole dioxide) with a phenolic amine. While the parent compound saccharin has been delisted from RCRA hazardous waste lists (formerly U202), this specific derivative possesses a phenolic moiety and a sulfonamide-like linkage, necessitating strict handling as Hazardous Chemical Waste .

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer (drain).

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.

  • Disposal Method: High-temperature incineration via a licensed waste management contractor.

Chemical Characterization & Waste Classification[1][2]

To ensure proper coding for your waste manifest, you must understand the chemical nature of the material. This compound is not explicitly P-listed or U-listed by the EPA under its specific IUPAC name, but it defaults to regulated status based on its functional groups and potential toxicity characteristics.

Physicochemical Profile[3]
PropertyDescriptionOperational Implication
Structure Benzisothiazole ring fused with aminophenol.Thermal decomposition releases SOₓ and NOₓ gases.
Acidity Weakly acidic (Phenolic -OH and Sulfonamide).Soluble in strong bases; potential for salt formation.
Reactivity Stable under normal conditions.Incompatible with Oxidizers. Risk of exothermic reaction.
Toxicity Potential Skin/Eye Irritant; Aquatic Toxicity.Prevent release to environment.[1][2] Handle as toxic.
Waste Classification Codes (RCRA/EPA)

Since the specific CAS is likely not listed in 40 CFR 261.33:

  • Primary Classification: Non-Regulated Chemical Waste (if non-toxic/non-flammable by characteristic) OR Hazardous Waste (if exhibiting toxicity characteristics).

  • Recommended Conservative Approach: Manage as Hazardous Waste .

  • DOT Shipping Name (Generic): Waste Environmentally Hazardous Substance, Solid, n.o.s. (Benzothiazole derivative).[1][2][3]

  • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).

Pre-Disposal Stabilization & Segregation

Safe disposal begins at the bench. Improper segregation is the leading cause of waste container pressurization and accidents.

Segregation Logic

The presence of the phenolic amine group makes this compound susceptible to oxidation.

  • Isolate from Oxidizers: Never place in a waste container with nitric acid, chromic acid, or permanganates. This can lead to rapid oxidation, heat generation, and fire.

  • Isolate from Sharps: If the chemical is on a TLC plate or needle, the entire object must go into a "Chemically Contaminated Sharps" container, not soft trash.

Solubilization (Liquid Waste)

If the material is in solution (e.g., HPLC waste):

  • Compatible Solvents: Methanol, Acetonitrile, Ethanol, DMSO.

  • Incompatible Solvents: Avoid mixing with halogenated waste (Chloroform/DCM) if your facility separates Halogenated/Non-Halogenated streams to reduce incineration costs. However, chemically, they are stable together.

The Disposal Workflow

This decision tree outlines the operational steps from generation to pickup.

DisposalWorkflow Start Waste Generation (Benchtop) StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Filter Paper) StateCheck->SolidPath Dry Material LiquidPath Liquid Waste (Mother Liquor/HPLC) StateCheck->LiquidPath Solution SolidContainer Container: Wide-Mouth HDPE Jar (Amber preferred) SolidPath->SolidContainer LiquidContainer Container: HDPE Carboy or Safety Can (Solvent Compatible) LiquidPath->LiquidContainer SegregationCheck Segregation Check: NO Oxidizers present? SolidContainer->SegregationCheck LiquidContainer->SegregationCheck Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage SegregationCheck->Start No (Segregate!) SegregationCheck->Labeling Yes (Safe) Pickup EHS / Contractor Pickup (Incineration) Storage->Pickup

Figure 1: Operational decision tree for segregating and containerizing benzothiazole/phenol waste streams.

Detailed Step-by-Step Protocol

A. Solid Waste (Powder, Contaminated Gloves, Weigh Boats)
  • PPE: Nitrile gloves (double-gloved recommended due to phenolic permeability), lab coat, safety glasses.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[4]

  • Transfer: Transfer solid waste carefully to avoid dust generation. If dust is visible, work inside a fume hood.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol" (95-100%).

    • Hazard Checkbox: Toxic, Irritant.

  • Closure: Screw cap tightly. Do not leave open in the hood.

B. Liquid Waste (Reaction Mixtures)
  • pH Check: Ensure the waste stream is not highly reactive. If the solution is extremely acidic (pH < 2) or basic (pH > 12) due to other reagents, note this on the label.

  • Solvent Compatibility: Pour into the "Non-Halogenated Organic Waste" carboy unless you used DCM/Chloroform, in which case use "Halogenated Waste."

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Store the carboy in a polyethylene tray capable of holding 110% of the container's volume.

Emergency Contingencies

Spill Response (Bench Scale < 100g/mL)
  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE: Wear N95 respirator (if powder), goggles, and nitrile gloves.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite, sand, or commercial "Organic" spill pads. Do not use combustible materials (sawdust) if oxidizers are also present.

  • Decontamination: Wipe the surface with a mild detergent solution (soap and water). The phenolic nature allows for easy cleaning with basic detergents.

  • Disposal: Place all cleanup materials into the hazardous waste container.

Exposure First Aid[4][8]
  • Skin Contact: Phenolic compounds can penetrate skin. Wash immediately with polyethylene glycol (PEG 300/400) or copious amounts of soap and water for 15 minutes.

  • Eye Contact: Rinse for 15 minutes.[5] Seek medical attention immediately.

Regulatory & Compliance Context

While Saccharin and its salts were removed from the EPA's hazardous waste lists (U202) and CERCLA lists in 2010 [1], this specific derivative (containing the aminophenol moiety) retains hazardous characteristics distinct from the parent sweetener.

  • RCRA Status: Treat as a "Characteristic Hazardous Waste" unless analytical testing proves it is non-toxic and non-reactive.

  • EPA Waste Code: If the waste stream is ignitable (due to solvents), use D001 . If no solvents are present, use D000 (Non-regulated chemical waste) only if your local EHS allows; otherwise, default to state-specific hazardous codes.

  • Drain Disposal: Strictly Prohibited.[2] Phenolic compounds are regulated in wastewater effluent due to aquatic toxicity [2].

References

  • U.S. Environmental Protection Agency (EPA). (2010).[6] Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents. Federal Register. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Phenol: Hazard Summary. Technology Transfer Network Air Toxics Web Site. Available at: [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

Personal protective equipment for handling 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

Chemical Identity & Hazard Profiling

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol is a bioactive small molecule synthesizing the structural motifs of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and 2-aminophenol .[1]

In the absence of a compound-specific comprehensive toxicological dossier, safety protocols must be derived via Structure-Activity Relationship (SAR) analysis of its parent moieties. This compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

Parent MoietyAssociated Hazard Class (GHS)Implication for 2-[(1,1-Dioxo...)]phenol
2-Aminophenol Muta. 2; Acute Tox. 4 (Oral/Inhal); Aquatic Acute 1Critical Risk: Suspected mutagenicity and high aquatic toxicity.[2][3]
Benzisothiazole Skin Sens. 1; Eye Dam. 1Critical Risk: Potential for severe allergic skin reaction and irreversible eye damage.
Saccharin Core Bioactive Enzyme Inhibitor (e.g., Elastase)Physiological Risk: Potential unintended inhibition of endogenous enzymes upon exposure.
The "Universal Precaution" Mandate

Do not rely on odor or visible irritation as warning signs. Because this molecule combines a potential mutagen (aminophenol) with a sensitizer (benzothiazole), the primary safety objective is Zero Skin Contact and Zero Inhalation .

Part 2: Personal Protective Equipment (PPE) Strategy

Effective protection requires a "Defense in Depth" approach, layering barriers to prevent breakthrough.

PPE Selection Matrix[4]
Protection ZoneStandard Handling (< 10 mg)Scale-Up / High Dust Potential (> 100 mg)
Respiratory Fume Hood (Face velocity 80–100 fpm)PAPR (Powered Air Purifying Respirator) or N95 inside Hood
Hand (Layer 1) Nitrile (4 mil) - Tactile layerNitrile (4 mil)
Hand (Layer 2) Nitrile (Extended Cuff, 5-8 mil) - Barrier layerLaminate / Silver Shield (Chemical Resistant)
Eye / Face Chemical Splash Goggles (ANSI Z87.1)Face Shield + Goggles
Body Lab Coat (Polyester/Cotton blend)Tyvek® Coveralls (Disposable, impervious to dust)
Glove Permeation Logic
  • Why Double Glove? Benzothiazole derivatives are organic-soluble. A single thin nitrile glove may degrade or allow permeation within minutes upon contact with solvent solutions (e.g., DMSO/DMF stocks).

  • Protocol: Wear the inner glove under the lab coat cuff; wear the outer glove over the lab coat cuff. Change the outer glove immediately after any splash or every 60 minutes.

Part 3: Operational Handling Workflow

The "Cradle-to-Grave" Handling Diagram

This workflow minimizes exposure during the most critical phase: transferring the dry solid.

HandlingWorkflow Start Receipt of Chemical Storage Storage: 2-8°C (Desiccated, Dark) Start->Storage Verify Seal Weighing Weighing Protocol (Inside Fume Hood) Storage->Weighing Acclimate to RT Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Add Solvent to Solid Waste Disposal (High Temp Incineration) Weighing->Waste Contaminated Wipes Experiment Experimental Use (Closed System) Solubilization->Experiment Transfer via Syringe Experiment->Waste Quench & Segregate

Figure 1: Safe handling lifecycle for high-hazard bioactive solids. Note the critical "Add Solvent to Solid" step to prevent dust dispersion.

Detailed Weighing & Solubilization Protocol

Objective: Create a stock solution without generating airborne dust.

  • Preparation:

    • Place a disposable analytical balance or a balance shield inside the chemical fume hood.

    • Pre-weigh the solvent (DMSO is recommended for stability) in a vial before opening the chemical container.

  • Transfer:

    • Open the 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol container only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not dump. Gently tap the spatula to dispense.

  • Solubilization (The "Wet Method"):

    • Instead of adding solid to a flask, add the pre-measured solvent directly to the weighing boat or vial containing the solid if possible, or wash the solid into the receiving vial using the solvent.

    • Rationale: This immediately wets the powder, eliminating inhalation risk for subsequent steps.

  • Decontamination:

    • Wipe the balance and surrounding area with a methanol-dampened wipe (Kimwipe).

    • Dispose of the wipe as hazardous solid waste.

Part 4: Emergency Response & Disposal[5]

Spill Management (Dry Powder)

Do NOT use a brush or broom. This generates aerosols.

  • Evacuate the immediate area for 5 minutes to let dust settle.

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Cover: Gently lay a solvent-dampened paper towel (ethanol or water) over the spill to suppress dust.

  • Scoop: Push the dampened powder into a pile and scoop into a waste jar.

  • Clean: Wash the surface 3x with soap and water.

Waste Disposal Streams

Due to the stable benzothiazole ring and potential bioaccumulation:

  • Solid Waste: Label as "Toxic Solid - Benzothiazole Derivative". Must be incinerated.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if DMSO/Ethanol used) or "Halogenated" (if DCM used). Ensure the tag specifies "Mutagenic Potential".

  • Drain Disposal: STRICTLY PROHIBITED. This compound is toxic to aquatic life (Aquatic Acute 1).[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11593632, 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide (Saccharin derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 1,2-benzisothiazol-3(2H)-one.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.